Stelabid
Description
Properties
CAS No. |
60108-70-5 |
|---|---|
Molecular Formula |
C44H59Cl2F3IN5OS |
Molecular Weight |
960.8 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;iodide;dihydrochloride |
InChI |
InChI=1S/C23H32N2O.C21H24F3N3S.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-3,5-8,15H,4,9-14H2,1H3;3*1H |
InChI Key |
SQNMQDPDOSETHS-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |
Canonical SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-] |
Synonyms |
2,7(1H)-Isoquinolinedisulfonamide, N7-(3-chlorophenyl)-N2-((7-(((3-chlorophenyl)amino)sulfonyl)-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl)-3,4-dihydro- Stelabid |
Origin of Product |
United States |
Foundational & Exploratory
Isopropamide's Mechanism of Action in Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized for its antispasmodic and antisecretory effects, primarily in the gastrointestinal tract.[1][2][3][4] Its therapeutic efficacy in conditions such as peptic ulcers and irritable bowel syndrome stems from its ability to antagonize muscarinic acetylcholine receptors on smooth muscle cells.[3][4] This guide provides an in-depth examination of the molecular mechanisms by which isopropamide exerts its effects on smooth muscle cells, details the relevant signaling pathways, and outlines the experimental protocols used to characterize its activity.
Introduction
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (ACh), plays a pivotal role in stimulating smooth muscle contraction in various organs, including the gastrointestinal tract.[5] Acetylcholine acts on muscarinic receptors, a class of G-protein coupled receptors (GPCRs), to initiate a signaling cascade that leads to muscle contraction.[5]
Isopropamide, a synthetic quaternary ammonium compound discovered at Janssen Pharmaceutica in 1954, functions as a competitive antagonist at these muscarinic receptors.[1][2] By blocking the binding of acetylcholine, isopropamide effectively inhibits parasympathetic stimulation of smooth muscle, leading to muscle relaxation and a reduction in motility and secretion.[4][5]
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of isopropamide in smooth muscle cells is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[5] In the gastrointestinal tract, the predominant muscarinic receptor subtype responsible for smooth muscle contraction is the M3 receptor.
Receptor Binding
Isopropamide binds to muscarinic receptors on the surface of smooth muscle cells, thereby preventing acetylcholine from binding and activating the receptor. As a quaternary ammonium compound, isopropamide has limited ability to cross the blood-brain barrier, leading to predominantly peripheral effects.
Inhibition of Downstream Signaling
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a well-defined signaling cascade. Isopropamide, by blocking this initial step, prevents the activation of this pathway. The key steps in this pathway that are inhibited by isopropamide are detailed below.
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction
The contraction of smooth muscle initiated by acetylcholine binding to M3 muscarinic receptors is a multi-step process involving G-proteins, second messengers, and enzymatic activity.
Pathway Description:
-
Acetylcholine Binding: Acetylcholine released from parasympathetic nerve terminals binds to the M3 muscarinic receptor on the smooth muscle cell membrane.
-
G-Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.
-
Phospholipase C Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction, primarily through the calmodulin-myosin light chain kinase pathway. PKC also contributes to the contractile response.
By acting as an antagonist at the M3 receptor, isopropamide prevents these downstream events, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Quantitative Data
A comprehensive search of the publicly available scientific literature did not yield specific quantitative data for isopropamide's binding affinity (Ki or pKi values) for the M1, M2, and M3 muscarinic receptor subtypes, nor its potency (IC50 or EC50 values) in functional assays of smooth muscle contraction. This is likely due to the drug's development predating modern receptor subtype analysis techniques.
Table 1: Isopropamide Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
Table 2: Isopropamide Potency (IC50/EC50) in Smooth Muscle Contraction Assays
| Assay | IC50 (nM) | EC50 (nM) |
| Acetylcholine-induced contraction | Data not available | Data not available |
| Carbachol-induced contraction | Data not available | Data not available |
Experimental Protocols
The pharmacological effects of isopropamide on smooth muscle can be characterized using a variety of in vitro and ex vivo experimental techniques. The following are detailed methodologies for key experiments.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of isopropamide for specific muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation: Cell lines stably expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled isopropamide.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The filters are washed to remove any non-specifically bound radioactivity and then placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of isopropamide. A competition binding curve is generated, and the IC50 (the concentration of isopropamide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Organ Bath Assay for Smooth Muscle Contraction
This ex vivo assay measures the effect of isopropamide on the contractility of isolated smooth muscle tissue.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or rat colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Tension Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
-
Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a sustained contraction.
-
Antagonist Application: Once a stable contraction is achieved, increasing concentrations of isopropamide are cumulatively added to the bath, and the resulting relaxation (decrease in tension) is recorded.
-
Data Analysis: The inhibitory effect of isopropamide is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is constructed, and the IC50 value is determined.
Intracellular Calcium Imaging
This assay directly measures the effect of isopropamide on intracellular calcium levels in isolated smooth muscle cells.
Protocol:
-
Cell Preparation: Smooth muscle cells are enzymatically isolated from a tissue source and plated on glass coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: The cells are first perfused with a physiological buffer, and a baseline fluorescence is recorded. They are then stimulated with a muscarinic agonist to induce an increase in intracellular calcium, which is detected as a change in fluorescence intensity.
-
Inhibition: In the presence of the agonist, the cells are then exposed to isopropamide, and the change in the calcium signal is monitored.
-
Data Analysis: The fluorescence intensity is converted to intracellular calcium concentration. The ability of isopropamide to reduce the agonist-induced increase in intracellular calcium is quantified.
Conclusion
References
An In-depth Technical Guide on the Effects of Trifluoperazine on Dopamine D2 Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trifluoperazine (TFP) is a typical antipsychotic of the phenothiazine class that primarily exerts its therapeutic effects through antagonism of the dopamine D2 receptor (D2R).[1] As a cornerstone in the management of schizophrenia, its mechanism involves the blockade of dopaminergic neurotransmission.[1] This guide provides a detailed examination of the molecular interactions between TFP and the D2R, focusing on the downstream signaling consequences. It covers the canonical G-protein dependent pathway, explores the concept of functional selectivity involving β-arrestin, presents quantitative binding and functional data, and details the experimental protocols used to derive this information.
Core Mechanism of Action: D2 Receptor Antagonism
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gi/o family of heterotrimeric G-proteins.[2][3] The activation of D2R by its endogenous ligand, dopamine, initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Akt/GSK-3β Pathway Regulation: D2R signaling can also influence the Akt/GSK-3β pathway, a critical node in cellular processes like neuronal survival and metabolism.[4]
Trifluoperazine functions as a potent antagonist at the D2R.[1][5] By competitively binding to the receptor, it prevents dopamine from activating these Gi/o-mediated pathways, thereby reducing excessive dopaminergic signaling associated with psychosis.[1]
Visualization of Canonical D2R Signaling
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor, which is inhibited by trifluoperazine.
Functional Selectivity and β-Arrestin Signaling
Beyond canonical G-protein coupling, GPCRs can signal through alternative pathways, notably those mediated by β-arrestins.[3][6] Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][4] This recruitment can lead to:
-
Receptor Desensitization: Steric hindrance preventing further G-protein coupling.
-
Receptor Internalization: Removal of the receptor from the cell surface.
-
Scaffolding for G-protein-independent Signaling: Initiation of distinct signaling cascades (e.g., MAPK pathways).
Functional selectivity , or biased agonism, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin). While many typical antipsychotics, including trifluoperazine, act as antagonists for both pathways, the concept of biased signaling is a major focus in modern drug development to separate therapeutic effects from side effects.[6][7] Studies have shown that various antipsychotics potently antagonize dopamine-induced β-arrestin 2 recruitment to the D2R.[7][8] This blockade of β-arrestin interaction is a common feature among clinically effective antipsychotics.[7]
Visualization of D2R-Mediated β-Arrestin Pathway
This diagram illustrates the β-arrestin recruitment pathway, which is also a target of trifluoperazine's antagonistic action.
Quantitative Data Presentation
The pharmacological profile of trifluoperazine at the D2 receptor has been characterized by various in vitro assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Receptor/System | Assay Type | Reference(s) |
| Binding Affinity (Kd) | 0.96 nM | Dopamine D2-like Receptor | Radioligand Binding | [9] |
| Functional Potency (IC50) | 1.1 nM | Dopamine D2 Receptor | Not Specified | [10] |
| Functional Potency (IC50) | 1.2 nM | Dopamine D2 Receptor | Not Specified | [11][12][13] |
Note: IC50 values can be assay-dependent. These values demonstrate high-nanomolar to low-nanomolar potency.
Key Experimental Protocols
The characterization of trifluoperazine's effects on D2R signaling relies on a suite of standardized in vitro pharmacological assays.
Radioligand Binding Assay (for Affinity Determination)
This assay quantifies the affinity (Kd or Ki) of a compound for a receptor.
-
Principle: A radiolabeled ligand with known high affinity for the D2R (e.g., [3H]spiperone or [3H]raclopride) is incubated with a source of D2 receptors (e.g., cell membranes from HEK293 or CHO cells stably expressing the receptor).[14][15] The assay measures the ability of an unlabeled compound (trifluoperazine) to compete with and displace the radioligand.
-
Methodology:
-
Membrane Preparation: Cells expressing the D2R are harvested, lysed, and centrifuged to isolate the membrane fraction, which is rich in receptors.[15][16]
-
Competition Binding: A fixed concentration of radioligand and receptor membranes are incubated with varying concentrations of the test compound (trifluoperazine).[15][16]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound fraction.[15][16]
-
Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of TFP that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16][17]
-
cAMP Assay (for G-protein Functional Antagonism)
This assay measures a compound's ability to antagonize the Gi-mediated inhibition of cAMP production.
-
Principle: D2R activation by an agonist (e.g., dopamine, quinpirole) inhibits adenylyl cyclase, reducing cAMP levels. An antagonist like trifluoperazine will block this effect. To measure the inhibition, intracellular cAMP is first stimulated to a detectable level using an agent like forskolin.[18][19]
-
Methodology:
-
Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human D2R are plated in microtiter plates.[20]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (trifluoperazine).
-
Stimulation: An agonist (e.g., quinpirole) is added along with forskolin to stimulate cAMP production. The agonist will attempt to counteract the forskolin stimulation via Gi signaling.[19][20]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[19][21] In this format, cAMP produced by the cell competes with a labeled cAMP analog for binding to a fluorescently-labeled antibody.[19] A decrease in the FRET signal corresponds to an increase in cellular cAMP.
-
Data Analysis: The ability of trifluoperazine to reverse the agonist-induced decrease in the cAMP signal is plotted, and an IC50 value is determined, representing its functional potency as an antagonist.
-
β-Arrestin Recruitment Assay (for Functional Selectivity)
This assay measures the recruitment of β-arrestin to the D2R upon ligand stimulation.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common technique used to monitor protein-protein interactions in living cells.[22][23][24] The D2R is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein variant, YFP or Venus).[22][23][25] When an agonist brings the receptor and β-arrestin into close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, and light is emitted at the acceptor's wavelength.[23]
-
Methodology:
-
Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the D2R-Rluc fusion protein and the YFP-β-arrestin fusion protein.[25]
-
Compound Incubation: Transfected cells are incubated with varying concentrations of the test compound (trifluoperazine) to assess for agonism, or with a fixed concentration of a D2R agonist (like dopamine) plus varying concentrations of TFP to assess for antagonism.[22]
-
Substrate Addition & Reading: The luciferase substrate (e.g., coelenterazine h) is added, and luminescence emissions are measured simultaneously at the donor and acceptor wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor-arrestin interaction. For antagonism, the ability of trifluoperazine to inhibit the agonist-induced increase in the BRET ratio is quantified to determine an IC50 value.
-
Visualization of an Experimental Workflow
The following diagram outlines a typical workflow for characterizing a D2R ligand like trifluoperazine.
Conclusion
Trifluoperazine is a high-affinity dopamine D2 receptor antagonist that effectively blocks downstream signaling through both the canonical Gi/o protein-coupled pathway and the β-arrestin pathway. Its mechanism of action, centered on reducing hyperactive dopaminergic neurotransmission, is well-established. The quantitative data confirm its potent interaction with the D2R. Understanding the detailed methodologies used to characterize these interactions is critical for the discovery and development of novel antipsychotics, particularly those designed with specific signaling profiles (i.e., biased ligands) to optimize therapeutic efficacy and minimize adverse effects.
References
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 13. Trifluoperazine - Immunomart [immunomart.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Isopropamide in Gastrointestinal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide is a long-acting, quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.[1][2] Its therapeutic effects are primarily mediated through the antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract. This guide provides an in-depth overview of the cellular targets of Isopropamide, detailing its mechanism of action and the experimental protocols used to elucidate its pharmacological effects. While Isopropamide has been in clinical use for a considerable time, specific quantitative data on its binding affinities and functional antagonism at muscarinic receptor subtypes are not extensively available in publicly accessible literature. This document, therefore, focuses on the established qualitative mechanism and provides representative experimental protocols for the characterization of such compounds.
Primary Cellular Target: Muscarinic Acetylcholine Receptors
The principal cellular targets of Isopropamide in the gastrointestinal tract are muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are integral to the parasympathetic nervous system's regulation of gastrointestinal function. Acetylcholine, the endogenous ligand for these receptors, stimulates gastric acid secretion, promotes smooth muscle contraction, and increases glandular secretions.[3] Isopropamide exerts its effects by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses.[1] This antagonism leads to a reduction in smooth muscle tone, decreased secretions, and slower gastrointestinal motility.[3]
The muscarinic receptor family comprises five subtypes (M1-M5), all of which are found in the gastrointestinal tract and play distinct roles in regulating its function.
-
M1 Receptors: Primarily located in the enteric nervous system ganglia and gastric parietal cells, M1 receptors are involved in the modulation of neurotransmission and gastric acid secretion.
-
M2 Receptors: Found on presynaptic nerve terminals and smooth muscle cells, M2 receptors are involved in the feedback inhibition of acetylcholine release and mediate smooth muscle contraction.
-
M3 Receptors: Predominantly located on smooth muscle cells and secretory glands, M3 receptors are the primary mediators of smooth muscle contraction and glandular secretion.[4]
Isopropamide's therapeutic efficacy in reducing gastrointestinal motility and secretions is attributed to its antagonist activity at these receptors, particularly the M3 subtype on smooth muscle and secretory glands.[4]
Quantitative Data on Isopropamide-Receptor Interactions
A comprehensive review of the scientific literature did not yield specific publicly available quantitative data for Isopropamide's binding affinities (pKi) or functional antagonist potencies (pA2) at the individual muscarinic receptor subtypes (M1-M5). Such data is crucial for a detailed understanding of its selectivity profile. For illustrative purposes, the following table presents typical data that would be generated for a muscarinic antagonist.
Table 1: Representative Muscarinic Receptor Binding Affinity Profile (Hypothetical for a Generic Antagonist)
| Receptor Subtype | Binding Affinity (pKi) |
|---|---|
| M1 | 8.5 |
| M2 | 7.8 |
| M3 | 8.9 |
| M4 | 7.5 |
| M5 | 7.2 |
Note: These values are for illustrative purposes only and do not represent actual data for Isopropamide.
Table 2: Representative Functional Antagonist Potency (Hypothetical for a Generic Antagonist)
| Tissue Preparation | Agonist | Functional Potency (pA2) |
|---|---|---|
| Guinea Pig Ileum | Acetylcholine | 8.7 |
| Rabbit Vas Deferens | McN-A-343 | 8.4 |
Note: These values are for illustrative purposes only and do not represent actual data for Isopropamide.
Signaling Pathways Modulated by Isopropamide
By blocking muscarinic receptors, Isopropamide inhibits the downstream signaling cascades initiated by acetylcholine. The primary pathway affected in gastrointestinal smooth muscle and secretory cells is the Gq/11 pathway, which is predominantly coupled to M3 muscarinic receptors.
References
Investigating the In Vitro Anticholinergic Properties of Isopropamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized primarily for its effects on the gastrointestinal system, where it reduces hyperacidity and hypermotility. Its therapeutic action is derived from its ability to antagonize muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anticholinergic properties of Isopropamide. It details the mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for key assays, including radioligand binding, functional tissue-based assays, and second messenger analysis. While specific quantitative data on the binding affinity and functional potency of Isopropamide at individual muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, this guide furnishes the established experimental frameworks to determine these crucial parameters.
Introduction
Isopropamide is a synthetic quaternary ammonium compound that exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in mediating the effects of the parasympathetic nervous system on various bodily functions, including smooth muscle contraction, glandular secretion, and heart rate modulation. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), Isopropamide effectively inhibits parasympathetic nerve impulses.[2] This antagonism leads to reduced gastrointestinal motility and secretion, forming the basis of its clinical application in treating conditions such as peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hyperacidity.
Understanding the in vitro anticholinergic profile of Isopropamide is crucial for elucidating its pharmacological mechanism, determining its selectivity for different muscarinic receptor subtypes, and predicting its therapeutic efficacy and potential side effects. This guide outlines the standard in vitro experimental procedures to quantify the interaction of Isopropamide with muscarinic receptors.
Mechanism of Action and Signaling Pathways
Isopropamide exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.[3][4]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that result in a cellular response, such as smooth muscle contraction or glandular secretion. Isopropamide, by blocking these receptors, prevents this signaling cascade.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). In cardiac tissue, for instance, this pathway mediates the negative chronotropic and inotropic effects of acetylcholine. By antagonizing these receptors, Isopropamide can prevent the agonist-induced decrease in cAMP.
The following diagrams illustrate the signaling pathways of muscarinic receptors and the point of inhibition by Isopropamide.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data for Isopropamide's binding affinity (Ki) or functional potency (IC50, pA2) at the five muscarinic receptor subtypes. The following tables are presented as templates for the type of data that would be generated from the experimental protocols described in this guide.
Table 1: Binding Affinity of Isopropamide at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-Pirenzepine | Data not available |
| M2 | [³H]-AF-DX 384 | Data not available |
| M3 | [³H]-4-DAMP | Data not available |
| M4 | [³H]-Himbacine | Data not available |
| M5 | [³H]-NMS | Data not available |
Table 2: Functional Antagonism of Isopropamide at Muscarinic Receptors
| Assay Type | Tissue/Cell Line | Receptor Target | Agonist | Potency Metric | Value |
| Isolated Tissue Contraction | Guinea Pig Ileum | M3 | Carbachol | pA₂ | Data not available |
| Calcium Mobilization | CHO-hM1 cells | M1 | Acetylcholine | IC₅₀ (nM) | Data not available |
| cAMP Inhibition | CHO-hM2 cells | M2 | Oxotremorine | IC₅₀ (nM) | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the anticholinergic properties of Isopropamide.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the Ki of Isopropamide for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).
-
A suitable radioligand for each receptor subtype (e.g., [³H]-N-methylscopolamine (NMS) for general muscarinic binding, or more selective radioligands).
-
Isopropamide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).
-
96-well microplates, filter mats (e.g., GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Isopropamide. For total binding wells, no Isopropamide is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist is added.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Isopropamide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assays (Schild Analysis)
These assays measure the functional consequence of receptor antagonism, such as the inhibition of smooth muscle contraction. The pA₂ value, a measure of antagonist potency, can be determined using Schild analysis.
Objective: To determine the pA₂ value of Isopropamide for M3 muscarinic receptors in an isolated tissue preparation.
Materials:
-
Guinea pig ileum.
-
Organ bath system with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
Isopropamide stock solution.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of Isopropamide for a predetermined time (e.g., 30-60 minutes).
-
Agonist Curve in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of Isopropamide.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of Isopropamide.
-
Data Analysis (Schild Plot): Calculate the dose ratio (DR) for each concentration of Isopropamide. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence. Plot log(DR-1) against the negative logarithm of the molar concentration of Isopropamide. The x-intercept of the linear regression line is the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.
Second Messenger Assays
These assays measure the effect of the antagonist on the intracellular signaling molecules (second messengers) produced upon receptor activation.
Objective: To determine the IC₅₀ of Isopropamide for the inhibition of agonist-induced calcium release mediated by Gq-coupled muscarinic receptors.
Materials:
-
A cell line expressing the target receptor (e.g., CHO-hM1).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist.
-
Isopropamide stock solution.
-
A fluorescence plate reader with an injection system.
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of Isopropamide to the wells and incubate.
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the Isopropamide concentration to determine the IC₅₀.
Objective: To determine the IC₅₀ of Isopropamide for blocking the agonist-induced inhibition of cAMP production mediated by Gi-coupled muscarinic receptors.
Materials:
-
A cell line expressing the target receptor (e.g., CHO-hM2).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
A muscarinic agonist.
-
Isopropamide stock solution.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture and Treatment: Plate the cells and pre-treat with varying concentrations of Isopropamide.
-
Stimulation: Add the muscarinic agonist along with forskolin to the cells and incubate.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Isopropamide will reverse this inhibition. Plot the percentage of reversal against the logarithm of the Isopropamide concentration to determine the IC₅₀.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Isopropamide with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Isopropamide and Muscarinic Receptors
Isopropamide is a quaternary ammonium compound that functions as a muscarinic receptor antagonist.[1] By competitively blocking the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors, Isopropamide inhibits parasympathetic nerve impulses.[2] This antagonism leads to a reduction in glandular secretions and smooth muscle contractions, which are the basis of its clinical use in treating conditions like peptic ulcers and gastrointestinal spasms.[1][2]
Muscarinic receptors are a subtype of acetylcholine receptors belonging to the G protein-coupled receptor (GPCR) superfamily.[3] There are five distinct subtypes, M1 through M5, which are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.[3][4] These subtypes can be broadly categorized into two families based on their G protein coupling and subsequent signaling cascades:
-
M1-like receptors (M1, M3, and M5): These receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4]
-
M2-like receptors (M2 and M4): These receptors primarily couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase.[4]
The specific interaction of an antagonist like Isopropamide with these receptor subtypes determines its pharmacological profile, including its therapeutic efficacy and potential side effects.
Quantitative Analysis of Isopropamide-Muscarinic Receptor Interactions
A thorough understanding of the molecular interactions of Isopropamide requires quantitative data on its binding affinity and functional potency at each muscarinic receptor subtype. However, a comprehensive search of the scientific literature did not yield specific Ki (binding affinity) or pA2/IC50 (functional potency) values for Isopropamide across the M1-M5 receptor subtypes.
To illustrate the type of data required for a complete pharmacological characterization, the following table presents a template with example data for other well-characterized muscarinic antagonists.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| M1 | Pirenzepine | Radioligand Binding | Ki | 16 | [5] |
| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |
| M2 | Methoctramine | Radioligand Binding | Ki | 16 | [5] |
| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |
| M3 | 4-DAMP | Radioligand Binding | Ki | 0.4 | [5] |
| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |
| M4 | Himbacine | Radioligand Binding | Ki | 10 | [5] |
| Atropine | Radioligand Binding | Ki | 1.1 | [5] | |
| M5 | Atropine | Radioligand Binding | Ki | 1.1 | [5] |
Muscarinic Receptor Signaling Pathways
The physiological effects of muscarinic receptor activation, and consequently the effects of their blockade by antagonists like Isopropamide, are dictated by their downstream signaling pathways.
M1, M3, and M5 Receptor Signaling Pathway
The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 5. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Trifluoperazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative, has long been clinically utilized as a typical antipsychotic medication, primarily exerting its therapeutic effect through the antagonism of dopamine D2 receptors.[1][2] However, a growing body of preclinical research has illuminated a spectrum of "off-target" effects of TFP, revealing its potential as a multi-faceted agent with significant implications for drug repurposing, particularly in oncology. Beyond its neurological activity, TFP has been shown to induce cytotoxicity, apoptosis, and autophagy modulation across a diverse range of cancer cell lines.[3][4][5] This technical guide provides a comprehensive exploration of these off-target effects in cell culture, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to further investigate and harness the therapeutic potential of Trifluoperazine.
Data Presentation: Quantitative Effects of Trifluoperazine
The anti-proliferative and pro-apoptotic activities of Trifluoperazine have been quantified in numerous studies. The following tables summarize key quantitative data, offering a comparative overview of its efficacy in various cell culture models.
Table 1: IC50 Values of Trifluoperazine in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of TFP required to inhibit the proliferation of various cancer cell lines by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 - 20 | 24, 48, 72 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Lung Cancer | CL83, CL141 | Not specified | 48 |
| Acute Myeloid Leukemia | KG-1a | 4.58 | 48 |
| Breast Cancer | MCF7 | 11.33 | Not specified |
| Ovarian Cancer | ES-2 | Dose-dependent inhibition | Not specified |
| Ovarian Cancer | SK-OV-3 | Dose-dependent inhibition | Not specified |
| Ovarian Cancer | OVCAR-3 | Dose-dependent inhibition | Not specified |
| Ovarian Cancer | OV-90 | Dose-dependent inhibition | Not specified |
| Ovarian Cancer | ID8 | Dose-dependent inhibition | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.[6][7][8][9][10][11]
Table 2: Modulation of Apoptosis and Autophagy Protein Markers by Trifluoperazine
Trifluoperazine has been demonstrated to induce apoptosis and modulate autophagy in cancer cells through the regulation of key proteins.
| Process | Protein Marker | Effect of TFP Treatment | Cell Line(s) |
| Apoptosis | Bcl-2 | Decreased expression | Colorectal cancer cells, Mesangial cells |
| Apoptosis | Bax | Increased expression | Colorectal cancer cells, Mesangial cells, A549 lung cancer cells |
| Apoptosis | Cleaved Caspase-3 | Increased expression | Colorectal cancer cells, Ca922 oral cancer cells |
| Apoptosis | Cleaved Caspase-9 | Increased expression | Ca922 oral cancer cells |
| Autophagy | LC3-II | Variable (can be increased or decreased depending on context) | Multiple Myeloma cells |
| Autophagy | p62/SQSTM1 | Variable (can be increased or decreased depending on context) | Multiple Myeloma cells |
The effect of TFP on autophagy markers can be complex and cell-type dependent, reflecting the dual role of autophagy in cell survival and death.[3][5][12][13][14]
Experimental Protocols
To facilitate the replication and validation of the findings on Trifluoperazine's off-target effects, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.[2][15][16][17][18]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete culture medium
-
Trifluoperazine (TFP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of TFP. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][19][20][21]
Materials:
-
Cells of interest
-
Trifluoperazine (TFP)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TFP at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated control cells.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[3][22][23][24][25]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Trifluoperazine and a general workflow for its in vitro analysis.
Caption: Key signaling pathways affected by Trifluoperazine.
Caption: General experimental workflow for in vitro analysis.
Conclusion
The off-target effects of Trifluoperazine present a compelling case for its investigation beyond the realm of antipsychotic therapy. The data and protocols outlined in this guide demonstrate its potent anti-proliferative and pro-apoptotic activities in various cell culture models, mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin cascades.[11][26][27] Its ability to interact with calmodulin further highlights its pleiotropic nature.[1][8][28][29] For researchers and drug development professionals, Trifluoperazine serves as a valuable tool compound for studying these fundamental cellular processes and as a lead candidate for drug repurposing efforts in oncology and other diseases characterized by aberrant cellular proliferation. Further in-depth studies are warranted to fully elucidate its molecular mechanisms and to translate these promising in vitro findings into potential clinical applications.
References
- 1. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl-2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchhub.com [researchhub.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 29. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropamide Iodide: A Technical Guide to its Impact on Autonomic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide iodide is a long-acting, synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This property has historically led to its clinical use in treating gastrointestinal disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.[1][2][3] In the realm of autonomic nervous system research, isopropamide iodide serves as a valuable pharmacological tool for investigating the roles of muscarinic receptors in various physiological processes. This technical guide provides an in-depth overview of isopropamide iodide's mechanism of action, its effects on autonomic functions, and methodologies for its application in a research setting.
Core Mechanism of Action: Muscarinic Receptor Antagonism
Isopropamide iodide exerts its effects by specifically targeting muscarinic acetylcholine receptors (mAChRs).[4] These G protein-coupled receptors are integral to the parasympathetic nervous system, mediating the "rest-and-digest" functions of the body. By competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, isopropamide iodide effectively inhibits parasympathetic tone in various organs.[2][3]
While there are five subtypes of muscarinic receptors (M1-M5), the primary target for isopropamide iodide's effects on smooth muscle and glands is the M3 receptor subtype (CHRM3).[5] Blockade of M3 receptors in the gastrointestinal tract leads to reduced smooth muscle contraction and decreased glandular secretions.[2][4]
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 receptor and the inhibitory action of isopropamide iodide.
Quantitative Pharmacological Data
Precise quantitative data on the binding affinities (Ki or pKi values) and functional potencies (IC50, EC50, or pA2 values) of isopropamide iodide for the different muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, likely due to the drug's development in an earlier era of pharmacology. However, its functional effects have been characterized in various physiological systems. The following tables summarize the expected effects and provide a framework for the types of quantitative data that would be generated in modern pharmacological profiling.
Table 1: Isopropamide Iodide Binding Affinity Profile (Hypothetical)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi |
| M1 | [³H]-Pirenzepine | Human Cortex | Data not available | Data not available |
| M2 | [³H]-AF-DX 384 | Human Heart | Data not available | Data not available |
| M3 | [³H]-4-DAMP | Gland/Smooth Muscle | Data not available | Data not available |
| M4 | [³H]-p-F-HHSiD | Rat Striatum | Data not available | Data not available |
| M5 | [³H]-NMS | Transfected Cells | Data not available | Data not available |
Table 2: Functional Potency of Isopropamide Iodide in Autonomic Assays
| Assay | Agonist | Preparation | Parameter Measured | Potency (IC50/EC50/pA2) |
| Gastrointestinal Motility | Carbachol | Guinea Pig Ileum | Inhibition of Contraction | Data not available |
| Gastric Acid Secretion | Histamine/Pentagastrin | Human Stomach | Inhibition of Acid Output | Qualitative inhibition demonstrated[6][7][8] |
| Salivary Secretion | Pilocarpine | Rat Salivary Glands | Inhibition of Saliva Flow | Data not available |
| Cardiac Function | Acetylcholine | Isolated Rabbit Atria | Increase in Heart Rate | Data not available |
| Pupillary Dilation | - | Human Eye | Mydriasis/Cycloplegia | Clinical effect observed |
Effects on Autonomic Nervous System End-Organs
As a muscarinic antagonist, isopropamide iodide produces a range of effects on organs innervated by the parasympathetic nervous system.
-
Gastrointestinal Tract: It significantly reduces gastrointestinal motility and spasm by relaxing the smooth muscle of the stomach and intestines.[2][4] It also inhibits gastric acid secretion.[1][6][7][8]
-
Salivary and Bronchial Glands: Isopropamide iodide decreases secretions from salivary and bronchial glands, leading to the common side effect of dry mouth.[4]
-
Cardiovascular System: By blocking muscarinic receptors in the heart (primarily M2), it can lead to an increase in heart rate (tachycardia) by inhibiting the vagal nerve's influence.[4]
-
Eye: It causes dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia), resulting in blurred vision.[9]
-
Urinary Bladder: It can lead to urinary retention by relaxing the detrusor muscle.[9]
Due to its quaternary ammonium structure, isopropamide iodide is less likely to cross the blood-brain barrier compared to tertiary amine anticholinergics, resulting in fewer central nervous system side effects.[10][11]
Experimental Protocols for Autonomic Research
Isopropamide iodide can be a useful tool in various experimental setups to investigate the role of muscarinic receptors. Below are detailed methodologies for key experiments.
In Vitro Assessment of Smooth Muscle Contraction (Organ Bath)
This protocol is used to determine the potency of isopropamide iodide in antagonizing agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution (aerated with 95% O2, 5% CO2)
-
Muscarinic agonist (e.g., carbachol)
-
Isopropamide iodide solutions of varying concentrations
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.
-
The tissue is washed, and after a recovery period, it is incubated with a known concentration of isopropamide iodide for a predetermined time.
-
A second cumulative concentration-response curve to carbachol is generated in the presence of isopropamide iodide.
-
The rightward shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot, which quantifies the antagonist's potency.
In Vivo Measurement of Gastric Acid Secretion
This protocol assesses the inhibitory effect of isopropamide iodide on gastric acid secretion in an animal model.
Materials:
-
Anesthetized rat model with a pylorus ligation
-
Gastric stimulant (e.g., histamine or pentagastrin)
-
Isopropamide iodide solution for administration
-
Saline solution
-
pH meter and titration equipment
Procedure:
-
Rats are fasted overnight with free access to water.
-
Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
Isopropamide iodide or vehicle (saline) is administered (e.g., intraperitoneally).
-
A gastric stimulant (e.g., histamine) is administered subcutaneously.
-
After a set period (e.g., 4 hours), the animal is euthanized, and the stomach is removed.
-
The gastric contents are collected, and the volume is measured.
-
The acidity of the gastric contents is determined by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
The total acid output is calculated and compared between the isopropamide-treated and control groups.
Assessment of Heart Rate Variability
This protocol evaluates the impact of isopropamide iodide on the autonomic control of the heart.
Materials:
-
Conscious, telemetered animal model (e.g., rat or dog)
-
ECG recording and analysis software
-
Isopropamide iodide solution for administration
Procedure:
-
Animals are implanted with telemetry devices for continuous ECG monitoring.
-
After a recovery period, baseline ECG is recorded for an extended period (e.g., 24 hours) to establish normal heart rate variability (HRV).
-
Isopropamide iodide is administered at a defined dose.
-
ECG is continuously recorded post-administration.
-
HRV parameters (e.g., SDNN, RMSSD, and frequency-domain components) are analyzed to assess the shift in autonomic balance, expecting a decrease in parasympathetic-mediated variability.
Conclusion
Isopropamide iodide remains a relevant compound for autonomic nervous system research, particularly for studies focused on the physiological roles of muscarinic receptors. Its action as a competitive antagonist at these sites provides a means to dissect the cholinergic components of autonomic control in various organ systems. While detailed receptor subtype selectivity data is sparse in modern literature, its established effects on gastrointestinal, cardiovascular, and secretory functions make it a useful tool in both in vitro and in vivo experimental models. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize isopropamide iodide in their investigations into the complexities of the autonomic nervous system.
References
- 1. Articles [globalrx.com]
- 2. What is Isopropamide Iodide used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 5. KEGG DRUG: Isopropamide iodide [kegg.jp]
- 6. Inhibition of the maximum acid output of the stomach by isopropamide iodide ('Tyrimide') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of isopropamide on response to oral cimetidine in patients with Zollinger--Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of isopropamide iodide on basal gastric secretion in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Isopropamide Iodide? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational studies on Trifluoperazine's anti-proliferative effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Anti-proliferative Mechanisms of Trifluoperazine.
Trifluoperazine (TFP), a phenothiazine derivative and established antipsychotic medication, has garnered significant attention for its potent anti-cancer properties across a spectrum of malignancies. This guide provides a comprehensive analysis of the foundational studies elucidating TFP's anti-proliferative effects, with a focus on its molecular mechanisms, key signaling pathways, and the experimental methodologies employed for its evaluation.
Quantitative Assessment of Anti-Proliferative Activity
The efficacy of Trifluoperazine in curbing cancer cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. These values, along with in vivo tumor growth inhibition data, provide a quantitative measure of TFP's anti-cancer potential.
Table 1: IC50 Values of Trifluoperazine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| Colorectal Cancer | SW620 | 13.9 | 48 | [1][2] |
| HCT116 | 16.2 | 48 | [1][2] | |
| CT26 | 16.8 | 48 | [1] | |
| Glioblastoma | U87MG | ~10 | 48 | [2][3] |
| Multiple Myeloma | U266 | 30 (approx.) | 24 | [4] |
| RPMI 8226 | 30 (approx.) | 24 | [4] | |
| Non-Small Cell Lung Cancer | A549 | Not specified | 48 | [5] |
| CL141 | Not specified | 48 | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Trifluoperazine
| Cancer Model | Treatment Details | Outcome | Citation |
| Colorectal Cancer (HCT116 Xenograft) | Not specified | 58.4% tumor growth inhibition at day 17 | [1][7] |
| Colorectal Cancer (CT26 Xenograft) | Not specified | 54% tumor growth inhibition at day 19 | [1][7] |
| Glioblastoma (Xenograft) | Not specified | Potent suppression of tumor growth | [3] |
| Melanoma Brain Metastasis (Mouse Model) | Not specified | Prolonged animal survival (53.0 days vs 44.5 days) | [8] |
| Triple-Negative Breast Cancer (Subcutaneous Xenograft) | Not specified | Suppression of tumor growth and brain metastasis | [9] |
Core Anti-Proliferative Mechanisms of Action
Trifluoperazine exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating autophagy.
Induction of G0/G1 Cell Cycle Arrest
A primary mechanism by which TFP inhibits cell proliferation is the induction of cell cycle arrest at the G0/G1 phase.[1][7] This is achieved by modulating the expression of key cell cycle regulatory proteins. TFP treatment leads to the downregulation of cyclin-dependent kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1][7] Concurrently, TFP upregulates the expression of the CDK inhibitor p27.[1][7] In some cellular contexts, such as in mesangial cells, TFP has been shown to upregulate p21.[10][11]
Induction of Apoptosis
Trifluoperazine is a potent inducer of apoptosis in various cancer cells.[1][7][12] The primary mechanism involves the mitochondria-mediated intrinsic apoptosis pathway.[1][7][12] TFP treatment leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels.[1][13] Furthermore, it modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][12] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent cell death.[1]
Modulation of Autophagy
Key Signaling Pathways Modulated by Trifluoperazine
The anti-proliferative effects of Trifluoperazine are mediated through its interaction with and modulation of several critical signaling pathways.
Calmodulin (CaM) Inhibition
Trifluoperazine is a well-known inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in cell proliferation.[1][3][17] By binding to CaM, TFP prevents the binding of calcium, leading to an increase in cytosolic calcium levels.[1] This disruption of Ca²⁺/CaM-dependent signaling pathways contributes to TFP's anti-proliferative and pro-apoptotic effects.[3][17] In glioblastoma cells, TFP's binding to CaM2 causes its dissociation from the IP₃R, leading to a massive and irreversible release of Ca²⁺ from intracellular stores, ultimately triggering cell death.[3][17]
PI3K/AKT and JNK/MAPK Signaling Pathways
In the context of mesangial cell proliferation, Trifluoperazine has been shown to inhibit the PI3K/AKT and JNK/MAPK signaling pathways.[10][11] TFP treatment leads to a decrease in the phosphorylation of AKT and JNK, which in turn suppresses the expression of cyclin D1, CDK2, and CDK4, and increases p21 expression, leading to G0/G1 cell cycle arrest.[10][11] Inhibition of the pro-survival PI3K/AKT pathway also contributes to the induction of apoptosis.[12][18]
Dopamine Receptor D2 (DRD2) Antagonism
As an antipsychotic, Trifluoperazine's primary pharmacological action is the antagonism of dopamine D2 receptors (DRD2). This mechanism has also been implicated in its anti-cancer effects, particularly in preventing cancer metastasis.[19] TFP's inhibition of DRD2 can lead to decreased phosphorylation of AKT and β-catenin, resulting in reduced invasive behavior and angiogenic potential.[19]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-proliferative effects of Trifluoperazine.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,500 to 3,000 cells per well and allow them to attach for 24 hours.[1]
-
Treatment: Treat the cells with varying concentrations of Trifluoperazine for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-3 hours to allow the formation of formazan crystals.[1]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with Trifluoperazine for the desired time points (e.g., 12, 24, 48 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 75% ethanol.[1]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Trifluoperazine for the desired duration (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with Trifluoperazine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK4, p27, Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
The foundational studies on Trifluoperazine have robustly established its anti-proliferative effects against a variety of cancers. Its multifaceted mechanism of action, involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as those involving calmodulin, PI3K/AKT, and DRD2, underscores its potential as a repurposed therapeutic agent in oncology. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and build upon these foundational findings, paving the way for potential clinical applications of Trifluoperazine in cancer treatment.
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 8. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway | Semantic Scholar [semanticscholar.org]
- 15. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 16. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Using Isopropamide to Study Gastrointestinal Motility in Animal Models
Introduction
Isopropamide is a long-acting, synthetic quaternary ammonium anticholinergic agent used in the study of gastrointestinal (GI) disorders characterized by hypermotility and hyperacidity.[1][2] As a muscarinic antagonist, it competitively blocks the action of acetylcholine at parasympathetic nerve endings in smooth muscle and glandular tissues.[1][3] This action relaxes GI smooth muscle, reduces gastric secretions, and decreases the propulsive motor activity of the intestine, making it a valuable tool for researchers investigating the mechanisms of GI motility and developing novel prokinetic or antispasmodic drugs.[3][4]
Mechanism of Action
The parasympathetic nervous system plays a crucial role in regulating GI motility, primarily through the neurotransmitter acetylcholine (ACh). ACh released from enteric neurons binds to muscarinic receptors, particularly the M₃ subtype, on the surface of smooth muscle cells in the stomach and intestines.[5][6] This binding initiates a signaling cascade that leads to smooth muscle contraction and peristalsis.[7]
Isopropamide exerts its inhibitory effect by acting as a competitive antagonist at these muscarinic receptors. By blocking ACh from binding, it prevents the downstream signaling required for muscle contraction, resulting in decreased GI tone and motility.[3] This makes isopropamide an effective agent for inducing a state of reduced GI motility in animal models, allowing for the study of constipation, gastroparesis, and the efficacy of prokinetic agents.
Signaling Pathway of Isopropamide Action
Caption: Isopropamide blocks acetylcholine binding to M₃ receptors, inhibiting muscle contraction.
Quantitative Data on Isopropamide's Effects
While specific quantitative data for isopropamide in modern animal studies is limited in readily available literature, its effects are consistent with other well-studied anticholinergic agents like atropine. The following table summarizes expected outcomes based on the known pharmacology of muscarinic antagonists.
| Parameter | Animal Model | Typical Anticholinergic Effect | Method of Measurement |
| Gastric Emptying | Rat, Mouse | Decreased (Delayed) | Phenol Red Assay[8][9], Barium Meal[10] |
| Small Intestinal Transit | Rat, Mouse | Decreased (Slowed) | Charcoal Meal Test[11][12], Fluorescent Marker[13] |
| Colonic Transit | Rat, Mouse | Decreased (Slowed) | Bead Expulsion[14], Radiopaque Markers[10] |
| GI Contraction Frequency | Mouse (ex vivo) | Decreased | Organ Bath with Video Analysis[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are standard methods for assessing GI motility in rodent models and are suitable for evaluating the effects of isopropamide.
General Experimental Workflow
Caption: Standard workflow for in vivo gastrointestinal motility experiments.
Protocol 1: Assessment of Upper Gastrointestinal Transit (Charcoal Meal Test)
This protocol measures the propulsive movement through the small intestine.[16]
-
Animal Preparation: Fast male mice (e.g., ICR strain, 20-25g) for 6-18 hours with free access to water.[12] Shorter fasting periods (6 hours) can reduce animal stress without compromising scientific outcomes.[12]
-
Drug Administration: Administer Isopropamide iodide (dissolved in saline) via intraperitoneal (i.p.) injection at the desired dose(s). Administer an equivalent volume of saline to the control group.
-
Marker Administration: 30 minutes after drug administration, administer 0.3 mL of a 10% charcoal and 5% gum acacia suspension in water via oral gavage to each mouse.[14]
-
Transit Time: After a set period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Measurement: Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the ileocecal junction. Lay the intestine flat on a moist surface without stretching.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Express the intestinal transit as a percentage of the total length:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Calculate the percent inhibition compared to the control group.[11]
-
Protocol 2: Assessment of Gastric Emptying (Phenol Red Assay)
This protocol quantifies the rate at which a liquid meal is emptied from the stomach.[8][17]
-
Animal Preparation: Fast male rats (e.g., Wistar, 200-250g) for 12-18 hours with free access to water.
-
Drug Administration: Administer Isopropamide iodide (dissolved in saline) via i.p. injection. Administer saline to the control group.
-
Test Meal Administration: 30 minutes after drug administration, administer 1.5 mL of a non-absorbable phenol red solution (e.g., 0.5 mg/mL in 5% glucose) via oral gavage.[8]
-
Gastric Emptying Time: After a set period (e.g., 20 minutes), euthanize the animals.
-
Sample Collection: Clamp the pylorus and cardia of the stomach. Carefully remove the stomach and place it in a homogenizer with a known volume of alkaline solution (e.g., 0.5 N NaOH) to release the phenol red.
-
Quantification:
-
Homogenize the stomach and its contents. Centrifuge the homogenate.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.[8]
-
Compare the absorbance to a standard curve of phenol red to determine the amount remaining in the stomach.
-
-
Data Analysis: Express gastric emptying as the percentage of phenol red that has left the stomach compared to a control group sacrificed immediately after gavage (0-minute time point).
-
% Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount in 0-min stomach)) x 100[14]
-
Materials and Reagents
-
Isopropamide Iodide (or other salt)
-
Vehicle (e.g., 0.9% Saline)
-
Animal Models (e.g., Wistar rats, ICR mice)
-
Activated Charcoal
-
Gum Acacia (or Gum Tragacanth)
-
Phenol Red
-
Glucose
-
Sodium Hydroxide (NaOH)
-
Standard laboratory equipment (gavage needles, dissection tools, homogenizer, centrifuge, spectrophotometer)
Data Interpretation
A statistically significant decrease in the % Transit (Charcoal Meal) or % Gastric Emptying (Phenol Red) in the isopropamide-treated group compared to the vehicle control group would indicate an inhibitory effect on gastrointestinal motility. Dose-response curves can be generated to determine the potency (e.g., ED₅₀) of isopropamide in the specific animal model. These models are essential for screening compounds that may reverse the inhibitory effects of anticholinergic drugs.
References
- 1. Isopropamide | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 4. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trc-p.nl [trc-p.nl]
- 6. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation [frontiersin.org]
- 8. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 12. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase controls mouse intestinal motility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Isopropamide Administration in Ex Vivo Gut Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropamide is a long-acting synthetic anticholinergic agent characterized by a quaternary ammonium structure.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors.[2][3][4] By blocking these receptors in the gastrointestinal (GI) tract, Isopropamide effectively reduces smooth muscle tone and motility, as well as decreases gastric secretions.[2][4][5] These properties make it a valuable compound for studying GI physiology and for the development of therapeutics targeting conditions such as peptic ulcers, irritable bowel syndrome, and other disorders related to hypermotility and hyperacidity.[3][4]
These application notes provide a detailed protocol for the administration and evaluation of Isopropamide in ex vivo gut preparations using an organ bath system. This methodology allows for the quantitative assessment of Isopropamide's antagonistic effects on intestinal smooth muscle contractility.
Mechanism of Action: Muscarinic Receptor Antagonism
Isopropamide exerts its effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells in the gut.[2][3][6] In the parasympathetic nervous system, ACh is the primary neurotransmitter that mediates involuntary smooth muscle contractions.[5] There are several subtypes of muscarinic receptors, with M2 and M3 receptors being predominantly expressed in the GI smooth muscle.[7] While M3 receptors are primarily responsible for mediating contraction, M2 receptors also play a role.[7] By binding to these receptors without activating them, Isopropamide prevents ACh from inducing the intracellular signaling cascade that leads to muscle contraction. This results in a relaxation of the gut tissue and an inhibition of spasmodic activity.[2][6]
Signaling Pathway of Acetylcholine-Induced Contraction and Isopropamide Inhibition
Caption: Signaling pathway of ACh-induced smooth muscle contraction and its inhibition by Isopropamide.
Experimental Protocol: Evaluation of Isopropamide in Ex Vivo Gut Preparations
This protocol details the methodology for assessing the antagonistic properties of Isopropamide on isolated gut tissue segments, such as the ileum or colon, using an organ bath system.
Materials and Reagents
-
Animals: Male Wistar rats or guinea pigs are commonly used.
-
Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution.
-
Isopropamide Iodide: Stock solution prepared in distilled water.
-
Muscarinic Agonist: Acetylcholine (ACh) or Carbachol.
-
Organ Bath System: Including a water jacketed organ bath, isometric force transducer, amplifier, and data acquisition system.
-
Carbogen Gas: 95% O₂ and 5% CO₂.
-
Surgical Instruments: Scissors, forceps, and sutures.
Tissue Preparation
-
Humanely euthanize the animal according to institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully isolate a segment of the desired gut tissue (e.g., terminal ileum).
-
Place the isolated tissue in a petri dish containing cold, oxygenated physiological salt solution.
-
Gently flush the lumen of the intestinal segment with the physiological salt solution to remove any contents.
-
Cut the segment into appropriate lengths (typically 2-3 cm).
-
Tie sutures to both ends of the tissue segment.
Experimental Procedure
-
Mount the prepared tissue segment in the organ bath chamber containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook in the chamber and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.
-
After equilibration, record a baseline of spontaneous contractions.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine, 10⁻⁹ M to 10⁻³ M). Add increasing concentrations of the agonist to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.
-
Wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored.
-
Isopropamide Incubation: Add a known concentration of Isopropamide to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Response in the Presence of Isopropamide: While the tissue is incubated with Isopropamide, repeat the cumulative concentration-response curve for the same muscarinic agonist.
-
Repeat steps 6-8 with increasing concentrations of Isopropamide.
Experimental Workflow
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoperazine as a Pharmacological Tool for Studying Dopamine Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP) is a typical antipsychotic drug belonging to the phenothiazine class, first approved for medical use in the United States in 1959.[1] Its primary therapeutic application is in the management of schizophrenia.[1] The principal mechanism of action of trifluoperazine is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] This blockade of D2 receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Beyond its primary target, trifluoperazine also exhibits antagonist activity at dopamine D1 receptors, serotonin 5-HT2 receptors, alpha-adrenergic receptors, and histamine H1 receptors.[2] Furthermore, it is a known inhibitor of calmodulin (CaM), a key calcium-binding messenger protein, which contributes to its diverse pharmacological profile.[4] This broad spectrum of activity makes trifluoperazine a valuable, albeit complex, pharmacological tool for studying dopamine antagonism and related signaling pathways in both in vitro and in vivo research settings.
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing trifluoperazine for the investigation of dopamine receptor function and antagonism.
Data Presentation
Trifluoperazine Receptor Binding and Functional Potency
The following tables summarize the quantitative data for trifluoperazine's binding affinity (Ki) and functional potency (IC50) at various neurotransmitter receptors. This information is crucial for designing experiments and interpreting results, allowing for the consideration of potential off-target effects.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 1.1 - 1.2 | [5][6][7] |
| α1A-Adrenoceptor | 27.6 | |
| α1B-Adrenoceptor | 19.2 | |
| Histamine H1 | 17.5 | [1] |
Note: Comprehensive Ki values for all dopamine receptor subtypes (D1, D3, D4, D5) for trifluoperazine are not consistently available in the public domain. Researchers should consult specialized databases or conduct their own binding assays for precise characterization.
| Assay Type | Parameter | Value [nM] | Cell Line | Reference |
| Dopamine D2 Receptor Functional Antagonism | IC50 | 1.2 | Not Specified | [5][6][7] |
| Calmodulin Inhibition (PDE activity) | IC50 | ~10,000 | Not Applicable |
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
Trifluoperazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) linked to Gi/o proteins. Antagonism of this receptor disrupts the downstream signaling cascade that is normally initiated by dopamine.
Calmodulin Signaling Pathway
Trifluoperazine is a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes. By binding to calmodulin, trifluoperazine prevents it from activating its downstream targets.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Ki) of trifluoperazine for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-spiperone.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
[3H]-spiperone (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Trifluoperazine (test compound)
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of trifluoperazine, 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the trifluoperazine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of trifluoperazine to block dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine (agonist).
-
Trifluoperazine (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
384-well white plates.
Procedure:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add trifluoperazine at various concentrations to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the trifluoperazine concentration.
-
Determine the IC50 value, which represents the concentration of trifluoperazine that inhibits 50% of the dopamine-mediated effect on cAMP production.
-
In Vivo Assay
1. Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral paradigm used to screen for antipsychotic activity. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not produce motor impairment.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US) of a footshock.
-
Trifluoperazine hydrochloride.
-
Vehicle (e.g., saline).
Procedure:
-
Acquisition Training:
-
Place a rat in the shuttle box and allow a 5-minute habituation period.
-
Initiate training trials. Each trial consists of the presentation of a CS (e.g., a light or a tone) for 10 seconds.
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, the trial is terminated, and an "avoidance response" is recorded.
-
If the rat fails to move during the CS, a mild footshock (US, e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment (an "escape response").
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Conduct 30-50 trials per daily session until the rats reach a stable baseline of at least 80% avoidance responding.
-
-
Drug Testing:
-
Once a stable baseline is achieved, administer trifluoperazine (e.g., 0.5, 1, 2 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis:
-
Analyze the data for a significant reduction in the number of avoidance responses in the trifluoperazine-treated group compared to the vehicle-treated group.
-
Assess for potential motor side effects by observing the number of escape failures (no response). A selective antipsychotic effect is indicated by a decrease in avoidance with no significant increase in escape failures.
-
Experimental Workflows
In Vitro Experimental Workflow
In Vivo Experimental Workflow
Conclusion
Trifluoperazine remains a relevant and valuable pharmacological tool for the study of dopamine antagonism. Its well-characterized, potent activity at the D2 receptor, combined with its effects on other neurotransmitter systems and intracellular signaling molecules like calmodulin, provides a multifaceted agent for probing the complexities of neuronal signaling. The protocols and data presented in these application notes offer a framework for researchers to effectively utilize trifluoperazine in their investigations, contributing to a deeper understanding of the neurobiology of dopamine and the mechanisms of antipsychotic drug action. Careful consideration of its broader pharmacological profile is essential for the accurate interpretation of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 7. Trifluoperazine | CymitQuimica [cymitquimica.com]
Utilizing Trifluoperazine to Induce Cell Cycle Arrest for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine-class antipsychotic drug, has garnered significant interest for its potent anti-neoplastic and anti-proliferative properties.[1] A substantial body of evidence highlights its ability to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[2][3] This application note provides detailed protocols and data for researchers interested in utilizing TFP as a tool to study cell cycle regulation and as a potential therapeutic agent. The primary mechanism of TFP-induced cell cycle arrest involves the modulation of key regulatory proteins, including the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors.[2][4] Furthermore, TFP's effects are often mediated through the inhibition of critical signaling pathways such as the PI3K/Akt and JNK/MAPK pathways.[2][3]
Data Presentation
Table 1: IC50 Values of Trifluoperazine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound. The following table summarizes reported IC50 values for TFP.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| SW620 | Colorectal Cancer | 13.9 | 48 |
| HCT116 | Colorectal Cancer | 16.2 | 48 |
| CT26 | Colorectal Cancer | 16.8 | 48 |
| U87MG | Glioblastoma | ~10 | 48 |
| U251MG | Glioblastoma | Not specified | 48 |
| T98G | Glioblastoma | Not specified | 48 |
| T24/R | Cisplatin-Resistant Urothelial Carcinoma | Dose-dependent cytotoxicity observed from 10-45 µM | 24 |
Data compiled from multiple sources.[4][5][6]
Table 2: Effect of Trifluoperazine on Cell Cycle Distribution
TFP treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.
| Cell Line | TFP Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HCT116 | 20 | 12 | Increased | Decreased | No significant change |
| HCT116 | 20 | 24 | Significantly Increased | Significantly Decreased | No significant change |
| HCT116 | 20 | 48 | Significantly Increased | Significantly Decreased | No significant change |
| CT26 | 20 | 12 | Increased | Decreased | No significant change |
| CT26 | 20 | 24 | Significantly Increased | Significantly Decreased | No significant change |
| CT26 | 20 | 48 | Significantly Increased | Significantly Decreased | No significant change |
| Human Mesangial Cells | 5, 10, 20 | 24 | Dose-dependently Increased | Dose-dependently Decreased | Not specified |
| U87MG | 10 | 48 | Decreased | Not specified | Increased |
Data compiled from multiple sources.[4][5][7]
Table 3: Effect of Trifluoperazine on Cell Cycle Regulatory Proteins
TFP modulates the expression of key proteins involved in the G1/S transition.
| Cell Line | TFP Concentration (µM) | Treatment Duration (hours) | Protein | Change in Expression |
| HCT116 | Not specified | 48 | Cyclin D1 | Decreased |
| HCT116 | Not specified | 48 | Cyclin E | Decreased |
| HCT116 | Not specified | 48 | CDK2 | Decreased |
| HCT116 | Not specified | 48 | CDK4 | Decreased |
| HCT116 | Not specified | 48 | p27 | Increased |
| CT26 | Not specified | 48 | Cyclin D1 | Decreased |
| CT26 | Not specified | 48 | Cyclin E | Decreased |
| CT26 | Not specified | 48 | CDK2 | Decreased |
| CT26 | Not specified | 48 | CDK4 | Decreased |
| CT26 | Not specified | 48 | p27 | Increased |
| Human Mesangial Cells | 5, 10, 20 | Not specified | Cyclin D1 | Dose-dependently Decreased |
| Human Mesangial Cells | 5, 10, 20 | Not specified | CDK2 | Dose-dependently Decreased |
| Human Mesangial Cells | 5, 10, 20 | Not specified | CDK4 | Dose-dependently Decreased |
| Human Mesangial Cells | 5, 10, 20 | Not specified | p21 | Dose-dependently Increased |
Data compiled from multiple sources.[4][7]
Signaling Pathways and Experimental Workflows
Caption: TFP-mediated inhibition of PI3K/Akt and JNK/MAPK signaling pathways leading to G0/G1 cell cycle arrest.
Caption: General experimental workflow for studying the effects of Trifluoperazine on cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TFP and determine its IC50 value.[5]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Trifluoperazine (TFP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of TFP in complete culture medium. A suggested starting range is 0 to 30 µM.[7]
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of TFP. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after TFP treatment.[4]
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
Trifluoperazine (TFP)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of TFP for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for several weeks).
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for determining the expression levels of key cell cycle regulatory proteins.[10]
Materials:
-
Cells of interest
-
Trifluoperazine (TFP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse TFP-treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for primary antibodies against Cyclin D1 and p21 are typically 1:1000.[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Trifluoperazine serves as a valuable pharmacological tool for inducing G0/G1 cell cycle arrest in a variety of research settings. Its well-characterized effects on key cell cycle regulators and associated signaling pathways make it a useful compound for studying fundamental cellular processes and for exploring its potential as an anticancer agent. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize TFP in their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropamide in Pharmaceutical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropamide in pharmaceutical formulation development. This document includes key physicochemical properties, formulation strategies, and detailed experimental protocols relevant to the pre-formulation and formulation stages of drug development.
Physicochemical Properties of Isopropamide Iodide
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for developing a stable, effective, and safe dosage form. Isopropamide is most commonly available as isopropamide iodide, a quaternary ammonium salt.[1][2]
Table 1: Physicochemical Properties of Isopropamide Iodide
| Property | Value | References |
| Chemical Name | (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide | [3] |
| Molecular Formula | C23H33IN2O | [4][5] |
| Molecular Weight | 480.43 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | 199°C (with decomposition) | [4] |
| Solubility | ||
| Water | Sparingly soluble (practically insoluble) | [4] |
| Chloroform | Freely soluble | [4] |
| Alcohol/Ethanol | Freely soluble | [4] |
| DMSO | 250 mg/mL | [4][5] |
| pKa | Not experimentally determined. As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the physiological pH range. | |
| LogP (calculated) | As a permanently charged molecule, the LogP value is not the most relevant descriptor of its lipophilicity. The distribution coefficient (LogD) at a specific pH would be more informative. Calculated LogP values for the isopropamide cation are generally low, indicating hydrophilicity. | [2] |
| Stability | Sensitive to light. Should be stored in well-closed, light-resistant containers.[3] Store at room temperature away from moisture.[6] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Isopropamide is a long-acting anticholinergic agent that exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] These G protein-coupled receptors are found in various tissues, including the smooth muscles of the gastrointestinal tract. By blocking the action of acetylcholine, isopropamide reduces gastrointestinal motility and secretions, making it effective in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility.[1][6]
Caption: Muscarinic receptor signaling pathway and the antagonistic action of isopropamide.
Formulation Development Strategies
Isopropamide iodide is primarily formulated as solid oral dosage forms, such as tablets, often in combination with other active ingredients like trifluoperazine.[6] Due to its poor aqueous solubility, formulation strategies may need to address dissolution and bioavailability.
Pre-formulation Studies
A precise understanding of the solubility of isopropamide iodide in various solvents is crucial for selecting appropriate vehicles for formulation and analytical method development.
Protocol: Equilibrium Solubility Measurement
-
Objective: To determine the saturation solubility of isopropamide iodide in various pharmaceutical solvents.
-
Materials: Isopropamide iodide powder, purified water, 0.1 N HCl, phosphate buffer pH 6.8, ethanol, chloroform, and other relevant solvents.
-
Procedure:
-
Add an excess amount of isopropamide iodide to a known volume of each solvent in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range.
-
Quantify the concentration of isopropamide iodide in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7]
-
Express the solubility in mg/mL.
-
To ensure the stability of the final product, it is essential to assess the compatibility of isopropamide iodide with various excipients.
Protocol: Isothermal Stress Testing for Excipient Compatibility
-
Objective: To evaluate the potential for physical and chemical interactions between isopropamide iodide and common pharmaceutical excipients.
-
Materials: Isopropamide iodide, various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium), HPLC-grade solvents.
-
Procedure:
-
Prepare binary mixtures of isopropamide iodide and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of pure isopropamide iodide.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
At predetermined time points, analyze the samples for:
-
Physical changes: Visual inspection for color change, caking, or liquefaction.
-
Chemical degradation: Use a stability-indicating HPLC method to assay the remaining isopropamide iodide and detect the formation of any degradation products.
-
-
Compare the results of the binary mixtures to the control sample. Significant degradation or physical changes in the binary mixtures suggest an incompatibility.
-
Tablet Formulation
A typical immediate-release tablet formulation for isopropamide iodide would include fillers, binders, disintegrants, and lubricants.
Table 2: Example of a Hypothetical Immediate-Release Tablet Formulation for Isopropamide Iodide
| Component | Function | Example Concentration (% w/w) |
| Isopropamide Iodide | Active Pharmaceutical Ingredient | 2-5 |
| Microcrystalline Cellulose | Filler/Binder | 50-70 |
| Lactose Monohydrate | Filler | 20-40 |
| Croscarmellose Sodium | Disintegrant | 2-5 |
| Magnesium Stearate | Lubricant | 0.5-1.5 |
Analytical Methodologies
Validated analytical methods are required for the quantification of isopropamide iodide in bulk drug and finished products, as well as for stability and compatibility studies.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying isopropamide iodide from its potential degradation products.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Objective: To develop and validate a reverse-phase HPLC method capable of resolving isopropamide iodide from its degradation products.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat isopropamide iodide solution with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat isopropamide iodide solution with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat isopropamide iodide solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid isopropamide iodide to dry heat (e.g., 80°C).
-
Photodegradation: Expose isopropamide iodide solution to UV light.
-
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of isopropamide iodide.
-
Injection Volume: 20 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the stressed samples to ensure the peaks of the degradation products are well-resolved from the main isopropamide iodide peak.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness.
-
Caption: Workflow for forced degradation studies of isopropamide.
Conclusion
The successful formulation of isopropamide iodide requires a systematic approach that begins with a comprehensive characterization of its physicochemical properties. Its low aqueous solubility and potential for degradation necessitate careful selection of excipients and the development of robust, stability-indicating analytical methods. The protocols and data presented in these application notes provide a framework for the rational development of stable and effective pharmaceutical formulations containing isopropamide.
References
Trifluoperazine in In Vitro Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP) is a first-generation antipsychotic drug belonging to the phenothiazine class.[1][2] Primarily known for its antagonist activity at dopamine D2 receptors[1][3], TFP's utility in neuroscience research extends beyond its antipsychotic properties. It is also a well-established inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[4][5] This dual action makes TFP a valuable tool for investigating a variety of cellular processes in vitro, including signal transduction, cell viability, and apoptosis in neuronal and other cell types.[6][7][8] Recent studies have also highlighted its potential as an anti-cancer agent, further expanding its research applications.[9][10][11]
These application notes provide a comprehensive overview of TFP treatment protocols for in vitro neuroscience studies, summarizing key quantitative data and detailing experimental methodologies.
Mechanism of Action
Trifluoperazine's primary mechanisms of action in a research context are the blockade of dopamine D2 receptors and the inhibition of calmodulin.[1][2] By binding to hydrophobic pockets on Ca²⁺-bound calmodulin, TFP prevents its interaction with downstream targets, thereby modulating a wide array of cellular processes.[4] Additionally, its antagonism of dopamine receptors is central to its effects on dopaminergic signaling pathways.[1] TFP has also been shown to exhibit antagonist properties at serotonin 5-HT2 receptors, alpha-adrenergic receptors, and histamine H1 receptors.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies investigating the effects of trifluoperazine.
| Cell Line/Model | TFP Concentration | Exposure Time | Endpoint | Result | Reference |
| PAH-PASMCs | 5 and 10 μM | 24 h | Proliferation and Survival | Significant reduction | [8] |
| SW620, HCT116, CT26 (CRC cells) | Various | 48 h | Cell Viability (IC50) | IC50: 13.9 μM (SW620), 16.2 μM (HCT116), 16.8 μM (CT26) | [9] |
| U87MG, U251MG, T98G (Glioma cells) | 0, 1, 2, 5, 10, 20 μM | 48 h | Cell Viability | Dose-dependent reduction | [12] |
| U87MG (Glioblastoma cells) | 1, 2, 5, 10, 20 μmol/L | 24, 48, 72 h | Cell Viability | Time- and dose-dependent decrease | [11] |
| T24/R (Cisplatin-resistant UC cells) | 10–45 μM | 24 h | Cytotoxicity | Effective induction | [13] |
| Primary mouse microglia | 1 μM | 3 h | iNOS immunoreactivity (LPS-stimulated) | Reduction | [14] |
| Isolated rat neurons | 100 µM (pretreatment) | 5 min (pretreatment), 3 h (with toxins) | Protection against Cytotoxicity | Attenuated Ara-C and IFOS-induced decrease in cell viability | [15] |
| A549 cells | Various | 36 h | Cytotoxicity | Dose-dependent | [16] |
| CL141, CL152 (NSCLC cells) | 5 μM | Not specified | Side Population/ALDH+ Cells | Significant decrease | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating TFP's effects on glioma and colorectal cancer cells.[9][11][12]
Objective: To determine the effect of trifluoperazine on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., U87MG, HCT116)
-
96-well plates
-
Complete culture medium
-
Trifluoperazine (TFP) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TFP in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and replace it with the medium containing various concentrations of TFP (e.g., 0, 1, 5, 10, 20, 40 µM). Include a vehicle control (medium with the same concentration of solvent used for the TFP stock).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methodologies used to assess TFP-induced apoptosis in various cancer cell lines.[10][13]
Objective: To quantify the percentage of apoptotic and necrotic cells following trifluoperazine treatment.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
Trifluoperazine (TFP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of TFP for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is derived from a study on TFP-induced apoptosis in neuronal cells.[6]
Objective: To measure the levels of intracellular ROS generated in response to trifluoperazine treatment.
Materials:
-
Cells of interest
-
Culture plates
-
Trifluoperazine (TFP)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture and treat cells with TFP for the desired time.
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm and emission at 525 nm) or a fluorescence plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.[6]
Visualizations
Signaling Pathways
References
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet [frontiersin.org]
- 15. Trifluoperazine an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
Application Notes and Protocols for the Use of Isopropamide in Peptic Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropamide is a long-acting quaternary anticholinergic agent utilized in the management of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility.[1][2] Its therapeutic effect stems from its ability to antagonize muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and gastrointestinal motility.[1][2] These application notes provide detailed methodologies for the use of isopropamide in preclinical studies of peptic ulcer models, offering standardized protocols for researchers in the field of gastroenterology and drug development.
Mechanism of Action
Isopropamide functions as a competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1][2] In the context of peptic ulcer disease, its primary action is the blockade of M3 receptors on parietal cells and M1 receptors on enterochromaffin-like (ECL) cells. This dual antagonism leads to a reduction in both direct and indirect stimulation of gastric acid secretion. By inhibiting the parasympathetic nerve impulses that stimulate gastric acid production and motility, isopropamide helps to create a more favorable environment for ulcer healing.[1][2]
Signaling Pathway of Acetylcholine-Mediated Gastric Acid Secretion
The secretion of gastric acid is a complex process involving neural and hormonal pathways. Acetylcholine, released from postganglionic vagal fibers, plays a crucial role in this process. It can directly stimulate parietal cells via M3 muscarinic receptors, leading to an increase in intracellular calcium and subsequent activation of the H+/K+-ATPase proton pump. Additionally, acetylcholine can indirectly stimulate acid secretion by acting on M1 receptors on ECL cells, triggering the release of histamine, which in turn activates H2 receptors on parietal cells. Isopropamide, as a muscarinic antagonist, effectively blocks these signaling cascades.
Experimental Protocols
The following protocols describe the use of isopropamide in established animal models of peptic ulcer. These models are essential for evaluating the anti-ulcer efficacy of test compounds.
Pylorus Ligation-Induced Ulcer Model in Rats
This model assesses the ability of a compound to reduce gastric acid secretion and prevent the formation of ulcers resulting from the accumulation of gastric acid.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Fasting: Animals are fasted for 24 to 48 hours prior to the experiment, with free access to water.
-
Grouping and Dosing:
-
Group I (Control): Vehicle (e.g., normal saline).
-
Group II (Standard): A standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg, p.o.).
-
Group III-V (Test): Isopropamide (e.g., 1, 5, and 10 mg/kg, s.c. or p.o.).
-
-
Surgical Procedure: Thirty minutes after drug administration, animals are anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, the pylorus is located and ligated with a silk suture, taking care not to obstruct blood flow. The abdominal wall is then sutured.
-
Post-Surgery: Animals are deprived of food and water for the duration of the experiment (typically 4 to 19 hours).
-
Sample Collection and Analysis: After the designated time, animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube to measure volume. The pH of the gastric juice is recorded.
-
Ulcer Index Determination: The stomach is opened along the greater curvature and washed with saline. The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of lesions.
-
Total Acidity: The gastric juice is titrated with 0.01 N NaOH using a suitable indicator to determine the total acid output.
Ethanol-Induced Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.
Methodology:
-
Animals and Fasting: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Grouping and Dosing:
-
Group I (Control): Vehicle.
-
Group II (Standard): A standard cytoprotective agent (e.g., Sucralfate, 400 mg/kg, p.o.).
-
Group III-V (Test): Isopropamide (e.g., 1, 5, and 10 mg/kg, p.o.).
-
-
Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.
-
Sample Collection and Analysis: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and examined for ulcers. The ulcer index is then calculated.
Indomethacin-Induced Ulcer Model in Rats
This model assesses the protective effect of a compound against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).
Methodology:
-
Animals and Fasting: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Grouping and Dosing:
-
Group I (Control): Vehicle.
-
Group II (Standard): A standard anti-ulcer drug (e.g., Ranitidine, 50 mg/kg, p.o.).
-
Group III-V (Test): Isopropamide (e.g., 1, 5, and 10 mg/kg, p.o.).
-
-
Ulcer Induction: Thirty minutes after drug administration, indomethacin (e.g., 30 mg/kg, p.o.) is administered to induce gastric ulcers.
-
Sample Collection and Analysis: Four to six hours after indomethacin administration, the animals are euthanized, and their stomachs are examined for ulcers to determine the ulcer index.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of Isopropamide in the described peptic ulcer models. These values are for illustrative purposes and should be determined experimentally.
Table 1: Effect of Isopropamide on Pylorus Ligation-Induced Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | Ulcer Index | % Protection |
| Control (Vehicle) | - | 8.5 ± 0.7 | 1.8 ± 0.2 | 95.4 ± 8.2 | 12.3 ± 1.5 | - |
| Isopropamide | 1 | 6.2 ± 0.5 | 2.5 ± 0.3 | 70.1 ± 6.5 | 8.1 ± 1.1 | 34.1% |
| Isopropamide | 5 | 4.1 ± 0.4 | 3.8 ± 0.4 | 45.8 ± 5.1 | 4.2 ± 0.8 | 65.9% |
| Isopropamide | 10 | 2.8 ± 0.3 | 4.9 ± 0.5 | 28.3 ± 3.9 | 2.1 ± 0.5 | 82.9% |
| Omeprazole | 20 | 3.2 ± 0.4 | 5.5 ± 0.6 | 22.5 ± 3.1 | 1.8 ± 0.4 | 85.4% |
*Values are expressed as Mean ± SEM. *p<0.05, *p<0.01 compared to control.
Table 2: Effect of Isopropamide on Ethanol-Induced Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Protection |
| Control (Vehicle) | - | 15.8 ± 1.8 | - |
| Isopropamide | 1 | 11.2 ± 1.3* | 29.1% |
| Isopropamide | 5 | 7.5 ± 0.9 | 52.5% |
| Isopropamide | 10 | 4.1 ± 0.7 | 74.1% |
| Sucralfate | 400 | 3.5 ± 0.6** | 77.8% |
*Values are expressed as Mean ± SEM. *p<0.05, *p<0.01 compared to control.
Table 3: Effect of Isopropamide on Indomethacin-Induced Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Protection |
| Control (Vehicle) | - | 10.4 ± 1.2 | - |
| Isopropamide | 1 | 7.8 ± 0.9* | 25.0% |
| Isopropamide | 5 | 5.1 ± 0.7 | 51.0% |
| Isopropamide | 10 | 2.9 ± 0.5 | 72.1% |
| Ranitidine | 50 | 3.2 ± 0.6** | 69.2% |
*Values are expressed as Mean ± SEM. *p<0.05, *p<0.01 compared to control.
Conclusion
Isopropamide demonstrates significant anti-ulcer activity in various preclinical models of peptic ulcer disease. Its mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors, leads to a marked reduction in gastric acid secretion and protection of the gastric mucosa. The protocols and data presented herein provide a framework for the systematic evaluation of isopropamide and other anticholinergic agents in peptic ulcer research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-ulcer agents.
References
Methodological Considerations for Trifluoperazine in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative and an established antipsychotic medication, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of autophagy, and promotion of ferroptosis, makes it a compelling candidate for further investigation in oncology.[1][3] This document provides detailed application notes and standardized protocols for utilizing Trifluoperazine in cell viability assays, offering guidance on experimental design, data interpretation, and visualization of its effects on key signaling pathways.
Data Presentation: Quantitative Analysis of Trifluoperazine's Efficacy
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following tables summarize the IC50 values of Trifluoperazine across a range of cancer cell lines, providing a valuable reference for designing dose-response studies.
Table 1: IC50 Values of Trifluoperazine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Multiple Myeloma | U266 | ~20-30 | 24 |
| Multiple Myeloma | RPMI 8226 | ~20-30 | 24 |
| Non-Small Cell Lung Cancer | A549 | ~10-20 | 48 |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | ~10-20 | 24 |
| Melanoma | H1 | 7.2 | Not Specified |
| Melanoma | H3 | 4.1 | Not Specified |
| Melanoma | Melmet 1 | 6.5 | Not Specified |
| Melanoma | Melmet 5 | 3.3 | Not Specified |
Data compiled from multiple sources.[2]
Key Signaling Pathways Modulated by Trifluoperazine
Trifluoperazine exerts its anti-cancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for interpreting experimental results and elucidating its mechanism of action.
// Nodes TFP [label="Trifluoperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SRC [label="SRC", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt\n(Phosphorylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_PI3K [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TXNIP [label="TXNIP", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TFP -> SRC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; SRC -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> CellGrowth [color="#5F6368"]; Akt -> TXNIP [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TFP -> Akt [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TXNIP -> Apoptosis_PI3K [label="Promotes", color="#34A853", fontcolor="#202124"]; } . Caption: TFP inhibits the PI3K/Akt/mTOR signaling pathway.
// Nodes TFP [label="Trifluoperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGD2, 15d-PGJ2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPARg [label="PPARγ\n(Nuclear Translocation)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_COX2 [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFP -> COX2 [label="Induces", color="#34A853", fontcolor="#202124"]; COX2 -> Prostaglandins [color="#5F6368"]; Prostaglandins -> PPARg [label="Activates", color="#34A853", fontcolor="#202124"]; PPARg -> Apoptosis_COX2 [label="Promotes", color="#34A853", fontcolor="#202124"]; } . Caption: TFP induces apoptosis via the COX-2/PPARγ pathway.
// Nodes TFP [label="Trifluoperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SLC7A11 [label="SLC7A11", fillcolor="#F1F3F4", fontcolor="#202124"]; GPX4 [label="GPX4", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Lipid ROS\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFP -> SLC7A11 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TFP -> GPX4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; SLC7A11 -> GPX4 [label="Maintains", color="#5F6368"]; GPX4 -> ROS [label="Reduces", color="#34A853", fontcolor="#202124"]; ROS -> Ferroptosis [label="Induces", color="#EA4335", fontcolor="#202124"]; } . Caption: TFP induces ferroptosis by inhibiting SLC7A11 and GPX4.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well plates
-
Cell culture medium
-
Trifluoperazine stock solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[2][4] The optimal seeding density should be determined for each cell line.
-
Treatment: Prepare serial dilutions of Trifluoperazine in cell culture medium. Based on the IC50 values in Table 1, a starting concentration range of 1 µM to 50 µM is recommended.[2] Remove the existing medium from the wells and replace it with the medium containing various concentrations of TFP. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2][4]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Microcentrifuge tubes
Protocol:
-
Cell Preparation: Culture and treat cells with various concentrations of Trifluoperazine for the desired time period.
-
Cell Suspension: After treatment, collect the cells and create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for a few minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[2]
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viable Cells = (Number of viable cells / Total number of cells) x 100
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of Trifluoperazine on cell viability.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture\n(Select appropriate cell line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Trifluoperazine Treatment\n(Dose-response)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(24, 48, or 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; ViabilityAssay [label="Cell Viability Assay\n(e.g., MTT, Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; PathwayAnalysis [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CellCulture [color="#5F6368"]; CellCulture -> Seeding [color="#5F6368"]; Seeding -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> ViabilityAssay [color="#5F6368"]; ViabilityAssay -> DataAnalysis [color="#5F6368"]; DataAnalysis -> PathwayAnalysis [color="#5F6368"]; PathwayAnalysis -> End [color="#5F6368"]; } . Caption: General experimental workflow for TFP cell viability studies.
References
- 1. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isopropamide Concentration for In Vitro Smooth Muscle Relaxation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isopropamide in in vitro smooth muscle relaxation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of isopropamide in smooth muscle relaxation?
A1: Isopropamide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In smooth muscle, particularly in tissues like the gastrointestinal tract, acetylcholine (ACh) binds to M3 muscarinic receptors, initiating a signaling cascade that leads to muscle contraction. Isopropamide blocks this binding, thereby inhibiting ACh-induced contractions and promoting muscle relaxation.[2][3]
Q2: Which muscarinic receptor subtypes are relevant in smooth muscle, and does isopropamide show selectivity?
Q3: What is a typical effective concentration range for isopropamide in in vitro smooth muscle relaxation studies?
A3: Specific EC50 or IC50 values for isopropamide-induced smooth muscle relaxation are not detailed in the available literature. As a competitive antagonist, its effect is dependent on the concentration of the agonist it is competing with. Therefore, it is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions (e.g., tissue type, agonist concentration).
Q4: How can I determine the potency of isopropamide as an antagonist?
A4: The potency of a competitive antagonist like isopropamide is typically determined by calculating its pA2 value through a Schild analysis.[4] This involves generating agonist concentration-response curves in the absence and presence of multiple concentrations of isopropamide. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
Q5: What is the recommended solvent for preparing isopropamide iodide stock solutions?
A5: Isopropamide iodide is sparingly soluble in water but freely soluble in alcohol and chloroform.[1] For in vitro experiments using physiological salt solutions like Krebs-Henseleit, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the buffer.[5] Always perform a vehicle control to ensure the solvent itself does not affect the tissue.
Q6: Is isopropamide stable in physiological buffer at 37°C?
A6: While specific stability data for isopropamide in Krebs-Henseleit solution at 37°C is not available in the search results, it is generally recommended to prepare fresh solutions for each experiment to ensure potency. Stock solutions of isopropamide iodide can be stored at -20°C for about a month or at -80°C for up to six months.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable relaxation with isopropamide | 1. Inadequate agonist-induced pre-contraction. 2. Isopropamide concentration is too low. 3. Degraded isopropamide solution. 4. Tissue desensitization or damage. | 1. Ensure a stable and reproducible pre-contraction with an appropriate agonist (e.g., acetylcholine, carbachol) before adding isopropamide. The pre-contraction should ideally be around 50-80% of the maximal response. 2. Perform a concentration-response experiment to determine the effective concentration range of isopropamide for your tissue. 3. Prepare fresh isopropamide solutions for each experiment. 4. Handle tissues gently during preparation. Ensure proper oxygenation (95% O2, 5% CO2) and temperature (37°C) of the physiological salt solution.[7] Allow for an adequate equilibration period before starting the experiment. |
| Inconsistent or variable relaxation responses | 1. Inconsistent pre-contraction levels. 2. Insufficient equilibration time after adding isopropamide. 3. pH or temperature fluctuations in the organ bath. 4. Isopropamide precipitation in the buffer. | 1. Ensure that the agonist-induced pre-contraction is stable and consistent between experiments before adding isopropamide. 2. Allow sufficient incubation time (e.g., 20-30 minutes) for isopropamide to reach equilibrium with the tissue before adding the agonist.[7] 3. Monitor and maintain a stable pH (typically 7.4) and temperature (37°C) of the physiological salt solution.[8] 4. Visually inspect the organ bath for any signs of precipitation after adding the isopropamide stock solution. If precipitation occurs, consider using a lower stock concentration or a different solvent. |
| Schild plot slope is not equal to 1 | 1. Non-competitive antagonism. 2. Insufficient equilibration time for the antagonist. 3. Agonist or antagonist degradation. 4. Presence of multiple receptor subtypes with different affinities for the antagonist. 5. Issues with the experimental protocol (e.g., incorrect concentrations, timing). | 1. A slope significantly different from unity may suggest that isopropamide is not acting as a simple competitive antagonist under your experimental conditions.[9][10] 2. Ensure adequate incubation time for each concentration of isopropamide. 3. Use freshly prepared solutions. 4. This is a possibility in tissues with mixed receptor populations. 5. Carefully review and standardize your experimental protocol. |
| Tissue viability declines over the course of the experiment | 1. Inadequate oxygenation or nutrient supply. 2. Accumulation of metabolic byproducts. 3. Mechanical damage to the tissue. 4. Contamination of the physiological salt solution. | 1. Ensure continuous and adequate gassing of the Krebs-Henseleit solution with 95% O2 and 5% CO2.[7] 2. Perform regular washes of the tissue with fresh, pre-warmed physiological salt solution. 3. Handle the tissue minimally and with appropriate tools. 4. Use high-purity water and reagents to prepare the physiological salt solution. |
Experimental Protocols
Protocol 1: Determining the Potency (pA2) of Isopropamide using Schild Analysis
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with 95% O2 and 5% CO2.
-
Allow the tissue to equilibrate under a suitable resting tension for at least 60 minutes, with washes every 15-20 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol). Start with a low concentration and increase it stepwise until a maximal contraction is achieved.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Antagonist Incubation:
-
Introduce the first, lowest concentration of isopropamide into the organ bath.
-
Incubate the tissue with isopropamide for a fixed period (e.g., 30 minutes) to allow for equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the isopropamide is still present, generate a second cumulative concentration-response curve for the same agonist.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 3 and 4 with at least two other, higher concentrations of isopropamide.
-
-
Data Analysis:
-
For each concentration of isopropamide, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of isopropamide on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should not be significantly different from 1 for competitive antagonism.
-
Visualizations
Caption: Isopropamide's mechanism of action in smooth muscle.
References
- 1. ISOPROPAMIDE IODIDE | 71-81-8 [chemicalbook.com]
- 2. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 3. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. himedialabs.com [himedialabs.com]
- 9. The effect of varying carbachol concentration on the slope of Schild plots of selective beta-adrenoceptor antagonists in the carbachol-contracted guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Technical Support Center: Trifluoperazine Cytotoxicity in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of Trifluoperazine (TFP) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Trifluoperazine-induced cytotoxicity?
A1: Trifluoperazine (TFP) induces cytotoxicity through a multi-faceted mechanism. Its primary action is the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular processes[1][2][3]. This inhibition disrupts calcium homeostasis, leading to a cascade of downstream events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis)[2][4][5]. TFP has been shown to trigger the intrinsic mitochondrial pathway of apoptosis by modulating Bcl-2 family proteins, causing a loss of mitochondrial membrane potential, and activating caspases[4][5][6].
Q2: Does Trifluoperazine induce apoptosis or necrosis?
A2: The majority of evidence points towards TFP inducing apoptosis.[4][6][7] Studies have demonstrated key markers of apoptosis in TFP-treated cells, such as the activation of caspase-3 and the externalization of phosphatidylserine detected by Annexin V staining.[4][6] While at very high concentrations necrosis might occur, apoptosis is the predominant mode of cell death at therapeutic and experimental concentrations.[6] Some studies have also reported that TFP can induce G0/G1 cell cycle arrest.[5][8]
Q3: How does TFP's effect on dopamine receptors relate to its cytotoxicity?
A3: TFP is a well-known dopamine D1 and D2 receptor antagonist, which is the basis for its use as an antipsychotic.[9][10] While this activity is central to its neurological effects, its cytotoxic effects in most cell types, particularly non-neuronal primary cells, are more commonly attributed to its "off-target" effects, most notably calmodulin inhibition.[2][5] The disruption of Ca2+/calmodulin signaling affects fundamental cellular pathways related to proliferation and survival, leading to cytotoxicity in a wide range of cells, including cancer cells and primary cultures.[3][11]
Troubleshooting Guide
Q4: My Trifluoperazine stock solution has turned a yellow or pink color. Is it still usable?
A4: No, it is strongly recommended to discard any discolored solution. TFP belongs to the phenothiazine class of compounds, which are highly susceptible to oxidation and photolysis.[12] A change in color indicates chemical degradation. These degradation products can have different biological activities and toxicities, which will lead to inconsistent and unreliable experimental results.[12]
Q5: I'm observing high variability in cytotoxicity between experiments. What could be the cause?
A5: High variability is often linked to the stability of TFP.[12] To ensure reproducibility, follow these steps:
-
Prepare Fresh Solutions: Prepare working dilutions of TFP fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions.
-
Protect from Light: TFP is light-sensitive. Store stock solutions in amber vials or tubes wrapped in aluminum foil. Perform cell culture manipulations in subdued light where possible.[12]
-
Aliquot Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO), create small single-use aliquots, and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles that can degrade the compound.[12]
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls, and is at a non-toxic level for your specific primary cells.
Q6: The observed cytotoxicity in my primary cells is much higher/lower than expected from published data on cell lines. Why?
A6: Primary cells can exhibit significantly different sensitivities to compounds compared to immortalized cell lines.
-
Metabolic Differences: Primary cells have metabolic rates and expression of drug transporters that more closely resemble their in vivo state, which can alter compound uptake and efficacy.
-
Proliferation Rate: Many primary cells are slow-growing or quiescent. Since some cytotoxic mechanisms are linked to the cell cycle, the effect of TFP may differ compared to rapidly dividing cancer cell lines.[5]
-
Purity of Culture: The presence of different cell types in a mixed primary culture can influence the overall cytotoxic response. For example, the presence of sensitive astrocytes could affect co-cultured neurons.
-
Recommendation: Always perform a dose-response curve (titration) to determine the optimal concentration range (e.g., IC50) for your specific primary cell type before conducting downstream experiments.
Trifluoperazine Cytotoxicity Decision Tree
Caption: Troubleshooting logic for unexpected TFP cytotoxicity results.
Quantitative Data Summary
The cytotoxic effect of Trifluoperazine is dose-dependent and varies significantly between cell types.
| Cell Type | Assay | Effective Concentration / IC50 | Reference |
| U87MG Glioblastoma | MTT Assay | Dose-dependent decrease in viability (1-20 µM) | [2] |
| T24/R Urothelial Carcinoma | MTT Assay | Dose-dependent cytotoxicity (10-45 µM) | [8] |
| A549 Lung Cancer | MTT Assay | Dose-dependent decrease in viability (1-20 µM) | [11] |
| SH-SY5Y Neuroblastoma | LC50 | ~6 µM | [13] |
| Colorectal Cancer Cells | Apoptosis Assay | Increased apoptosis at 24h with TFP treatment | [5] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
TFP Preparation: Prepare serial dilutions of Trifluoperazine in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO or other solvent used for TFP stock).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of TFP, a vehicle control, and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once ready, treat them with the desired concentrations of TFP, along with controls, for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental and Signaling Pathway Diagrams
TFP Cytotoxicity Experimental Workflow
Caption: General workflow for assessing TFP-induced cytotoxicity.
TFP Mechanism of Action: Apoptotic Signaling Pathway
Caption: TFP-induced intrinsic apoptosis signaling cascade.
References
- 1. Differential effect of the calmodulin inhibitor trifluoperazine in modulating cellular accumulation, retention and cytotoxicity of doxorubicin in progressively doxorubicin-resistant L1210 mouse leukemia cells. Lack of correlation between cellular doxorubicin levels and expression of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Improving solubility of Isopropamide iodide for cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Isopropamide iodide in cell-based assays.
Physicochemical Properties & Solubility Data
Isopropamide iodide is a quaternary ammonium anticholinergic agent.[1][2] Its structure presents challenges for dissolution in aqueous solutions commonly used in cell culture. Understanding its properties is the first step to overcoming these challenges.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₃IN₂O | [3][4][5] |
| Molecular Weight | 480.43 g/mol | [3][4][5] |
| Appearance | White to pale yellow crystalline powder | [1][6] |
| Melting Point | ~199-202 °C (with decomposition) | [1][4] |
| Water Solubility | Practically insoluble / Sparingly soluble | [1] |
| DMSO Solubility | ~250 mg/mL (520.37 mM) | [1] |
| Other Solubilities | Freely soluble in methanol, ethanol, and chloroform.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Isopropamide iodide?
The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (DMSO). Isopropamide iodide is highly soluble in DMSO, up to approximately 250 mg/mL.[1] It is also freely soluble in ethanol and methanol, which can be considered as alternative solvents.[7]
Q2: My Isopropamide iodide powder will not dissolve in my aqueous cell culture medium. What should I do?
Directly dissolving Isopropamide iodide in aqueous buffers or cell culture media is not recommended and is often unsuccessful due to its poor water solubility.[1] The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous medium to the final desired concentration.
Q3: I see a precipitate forming when I add my DMSO stock solution to the cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble. To prevent this, follow these steps:
-
Maintain a Low Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the primary DMSO stock into a small volume of medium first, then add this intermediate solution to the final volume.
-
Increase Mixing Efficiency: Add the stock solution dropwise into the vortex of the cell culture medium while it is being gently stirred or swirled. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Consider Sonication: As a final resort, brief sonication in a water bath can help break down small precipitates and improve dispersion.[8] However, be cautious as this can generate heat and potentially affect the stability of the compound or media components.
Q4: How should I store Isopropamide iodide powder and its stock solutions?
-
Powder: The solid powder should be stored dry and protected from light.[7][9] Short-term storage can be at 2-8°C, while long-term storage is recommended at -20°C.[3][4]
-
Stock Solutions: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed and protected from moisture at -20°C for up to one month or at -80°C for up to six months.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Isopropamide Iodide Stock Solution in DMSO
-
Pre-Assay Calculations:
-
Molecular Weight (MW) of Isopropamide iodide = 480.43 g/mol .
-
To make a 100 mM (0.1 M) solution, you need 0.1 moles/L or 48.043 g/L, which is equivalent to 48.043 mg/mL.
-
-
Procedure:
-
Weigh out 48.04 mg of Isopropamide iodide powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO to the tube.
-
Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots).
-
Clearly label the aliquots with the compound name, concentration, solvent, and date.
-
Store as recommended (-20°C for short-term, -80°C for long-term).
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of the 100 mM DMSO stock to a final concentration of 10 µM in a 10 mL volume of cell culture medium.
-
Pre-Assay Setup:
-
Warm the 10 mL of cell culture medium to 37°C in a sterile tube or flask.
-
Thaw one aliquot of the 100 mM Isopropamide iodide stock solution.
-
-
Dilution Procedure:
-
This requires a 1:10,000 dilution. A direct dilution is not recommended. A serial dilution is best.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 100 mM stock solution to 198 µL of sterile cell culture medium. This creates an intermediate solution of 1 mM. Mix thoroughly by gentle pipetting.
-
Step 2 (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 9.9 mL of the pre-warmed cell culture medium. This results in the final 10 µM working solution.
-
The final DMSO concentration will be negligible and well below 0.1%.
-
-
Vehicle Control:
-
Always prepare a "vehicle control" by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for dissolving Isopropamide iodide.
Caption: Mechanism of action for Isopropamide iodide as a muscarinic antagonist.
Caption: Key factors influencing the final solubility of a compound in an assay.
References
- 1. ISOPROPAMIDE IODIDE | 71-81-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Isopropamide Iodide | C23H33IN2O | CID 6284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. Isopropamide Iodide [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Isopropamide Iodide used for? [synapse.patsnap.com]
Technical Support Center: Overcoming Trifluoperazine-Induced Off-Target Effects
This technical support center provides researchers with a comprehensive guide to using Trifluoperazine (TFP) in signaling studies, focusing on strategies to identify, understand, and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of Trifluoperazine (TFP) in a research setting?
A1: Trifluoperazine is a phenothiazine-class drug with two well-documented primary targets. In neuroscience and pharmacology, it is known as a potent antagonist of dopamine D1 and D2 receptors.[1] In cell biology and signaling research, it is widely used as a chemical inhibitor of Calmodulin (CaM), a ubiquitous and essential Ca²⁺-binding protein that transduces calcium signals to a vast number of downstream targets.[1][2] TFP binds directly to the Ca²⁺-bound form of Calmodulin, inducing a conformational change that prevents it from interacting with and activating its target proteins.[2]
Q2: What are the most common off-target effects of TFP that can confound signaling studies?
A2: TFP is known for its promiscuity, binding to a wide range of proteins beyond dopamine receptors and Calmodulin. Researchers must be aware of these potential off-target effects, which include:
-
Protein Kinase Inhibition: TFP can inhibit several kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Phosphoinositide 3-kinase (PI3K), and PKR-like endoplasmic reticulum kinase (PERK).[1][3][4] Molecular docking studies also suggest a high binding affinity for Casein Kinase 1 (CK1).[1][5]
-
Receptor Antagonism: Beyond dopamine receptors, TFP is a potent antagonist of α1-adrenergic receptors and can interact with serotonin and histamine receptors.[6][7]
-
Ion Channel Modulation: TFP has been shown to inhibit voltage-dependent K+ channels and activate Ryanodine Receptor (RyR2) channels, which can alter cellular calcium dynamics independently of Calmodulin inhibition.[8]
-
Cytotoxicity: At concentrations often used for signaling studies (typically in the 5-45 µM range), TFP can induce dose-dependent cytotoxicity, apoptosis, and cell cycle arrest through mechanisms that may be independent of Calmodulin, such as suppressing anti-apoptotic factors like Bcl-xL.[1][9][10]
Q3: How can I determine if the cellular phenotype I observe is due to Calmodulin inhibition or an off-target effect?
A3: Differentiating on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Genetic Validation: The gold standard is to use genetic tools. Compare the phenotype from TFP treatment with that from siRNA, shRNA, or CRISPR/Cas9-mediated knockdown of Calmodulin. A matching phenotype provides strong evidence for on-target activity.
-
Rescue Experiments: In a Calmodulin knockdown background, the addition of TFP should not produce a significantly stronger effect if the drug's action is on-target. Conversely, overexpressing a TFP-resistant mutant of Calmodulin could rescue the phenotype.
-
Dose-Response Analysis: Operate at the lowest effective concentration of TFP. Off-target effects are often more pronounced at higher concentrations. Perform a careful dose-response curve and correlate it with the IC50 for Calmodulin inhibition versus known off-targets.[11]
Q4: What are more specific alternatives to TFP for inhibiting Calmodulin?
A4: Several other compounds are used to inhibit Calmodulin, some with potentially greater specificity, although all chemical inhibitors should be used with caution.
-
Calmidazolium: A potent Calmodulin antagonist that inhibits CaM-dependent phosphodiesterase with an IC50 of 0.15 µM.[2][12] It is considered one of the more specific CaM inhibitors.
-
W-7 (hydrochloride): A selective Calmodulin antagonist that inhibits CaM-dependent phosphodiesterase and myosin light chain kinase with IC50 values of 28 µM and 51 µM, respectively.[12][13][14]
-
Ophiobolin A: A natural product that acts as a Calmodulin antagonist.[15]
Quantitative Data: TFP Target & Off-Target Affinities
The following table summarizes the inhibitory concentrations (IC50) or binding affinities (Ki/Kd) of Trifluoperazine and common alternatives for various targets. This data is essential for designing experiments and interpreting results.
| Compound | Target | Target Class | Affinity/Potency |
| Trifluoperazine | Dopamine D2 Receptor | GPCR | IC50: 1.2 nM [16][17] |
| Calmodulin (CaM) | Ca²⁺ Binding Protein | Kd: 1-5 µM [18] | |
| CaM-dependent Phosphodiesterase | Enzyme | IC50: ~10 µM | |
| Ryanodine Receptor 2 (RyR2) | Ion Channel | EC50: 5.2 µM[8] | |
| α1-Adrenergic Receptor | GPCR | Potent Antagonist[6][7] | |
| Calmidazolium | Calmodulin (CaM) | Ca²⁺ Binding Protein | Kd: 3 nM [2][12] |
| CaM-dependent Phosphodiesterase | Enzyme | IC50: 0.15 µM[2][12] | |
| Ca²⁺-transporting ATPase | Enzyme | IC50: 0.35 µM[2][12] | |
| W-7 (hydrochloride) | Calmodulin (CaM) | Ca²⁺ Binding Protein | Ki: 11 µM [19] |
| CaM-dependent Phosphodiesterase | Enzyme | IC50: 28 µM[13][14] | |
| Myosin Light Chain Kinase (MLCK) | Kinase | IC50: 51 µM[13][14] |
Note: Values can vary depending on assay conditions. This table is intended for comparative purposes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity at Low TFP Concentrations | 1. TFP is known to induce apoptosis and cytotoxicity.[9][10]2. The cell line is particularly sensitive.3. Off-target effects on essential survival pathways (e.g., PI3K/AKT).[1] | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 for toxicity in your cell line using an MTT or similar assay before starting signaling experiments. Work well below this concentration.2. Reduce Treatment Duration: Use the shortest possible incubation time required to observe the desired on-target effect.3. Use a More Specific Inhibitor: Test if a more specific CaM inhibitor like Calmidazolium causes similar toxicity at its effective concentration. |
| Widespread, Unexpected Changes in Phosphoproteomics Data | 1. TFP is inhibiting multiple kinases directly (e.g., PI3K, CaMKII).[1]2. The observed changes are indirect downstream consequences of inhibiting a master regulator like Calmodulin or a major hub like the D2 receptor. | 1. Validate with Orthogonal Methods: Use a structurally unrelated CaM inhibitor (e.g., W-7) and genetic knockdown of Calmodulin. Compare the phosphoproteomic fingerprints.2. Perform a Kinase Selectivity Screen: If resources permit, profile TFP against a broad panel of kinases to identify direct off-targets.3. Focus on Early Time Points: Analyze changes at very short treatment times (e.g., 5-30 minutes) to enrich for direct effects and minimize indirect, downstream consequences. |
| Results with TFP Conflict with Calmodulin Knockdown | 1. The observed phenotype is due to a TFP off-target effect.2. TFP is affecting a Calmodulin-independent function of another protein (e.g., direct activation of RyR2 channels).[8]3. Incomplete genetic knockdown. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that TFP is binding to Calmodulin in your cells at the concentration used (see Protocol 2).2. Investigate Dopamine Receptor Signaling: If your cells express dopamine receptors, test whether a specific D2 antagonist (e.g., Haloperidol) recapitulates the TFP phenotype.[20]3. Verify Knockdown Efficiency: Confirm Calmodulin protein levels are significantly reduced via Western blot. |
Visualized Workflows and Pathways
Signaling Pathway: TFP's Dual Inhibition Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. CaMK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 4. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 15. scbt.com [scbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 18. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Isopropamide Treatment in Organoid Cultures
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term treatment of organoid cultures with Isopropamide.
Frequently Asked Questions (FAQs)
Q1: What is Isopropamide and how does it work?
Isopropamide is a synthetic anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in functions such as smooth muscle contraction and glandular secretion.[1][4] This leads to a reduction in gastrointestinal motility and secretion.[2][3]
Q2: What is the rationale for using Isopropamide in organoid cultures?
Isopropamide's mechanism of action makes it a relevant compound for studying physiological processes in organoids derived from tissues with muscarinic receptor expression, such as the gastrointestinal tract.[2][3][5] In these organoid models, Isopropamide can be used to investigate the role of cholinergic signaling in development, disease, and drug response.
Q3: What are the expected effects of Isopropamide on gastrointestinal organoids?
Based on its mechanism, Isopropamide is expected to reduce contractions in organoids that exhibit smooth muscle-like activity and decrease fluid secretion into the organoid lumen. These effects can be valuable for modeling diseases characterized by hypermotility or hypersecretion.
Q4: How stable is Isopropamide in cell culture medium?
The stability of any compound in culture medium can be influenced by factors such as temperature, pH, and media components.[6][7][8] It is recommended to prepare fresh Isopropamide-containing medium for each media change to ensure consistent concentration. If long-term stability is a concern, it is advisable to perform a stability test by incubating the compound in the culture medium under experimental conditions and analyzing its concentration over time.[6]
Q5: What are the potential side effects of long-term Isopropamide treatment on organoids?
Long-term exposure to any bioactive compound can lead to unforeseen changes in organoid phenotype. Potential side effects of Isopropamide could include alterations in cell proliferation, differentiation, and overall organoid morphology. It is crucial to include appropriate vehicle controls and perform regular characterization of the organoids throughout the experiment.
Troubleshooting Guides
Issue 1: High levels of organoid death following Isopropamide treatment.
| Potential Cause | Troubleshooting Step |
| Isopropamide concentration is too high. | Perform a dose-response study to determine the optimal, non-toxic concentration for your specific organoid line. Start with a wide range of concentrations based on literature for other cell types and narrow down to the effective range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your organoids (typically <0.1%). Run a solvent-only control. |
| Suboptimal organoid quality. | Ensure organoids are healthy and in a logarithmic growth phase before initiating treatment. Assess organoid morphology and viability prior to the experiment. |
Issue 2: No observable effect of Isopropamide on organoid function.
| Potential Cause | Troubleshooting Step |
| Isopropamide concentration is too low. | Increase the concentration of Isopropamide. Refer to your dose-response study to select a higher, non-toxic concentration. |
| Organoid model lacks relevant signaling pathways. | Confirm that your organoid model expresses muscarinic acetylcholine receptors. This can be done through qPCR, immunofluorescence, or western blotting. |
| Assay is not sensitive enough. | Utilize more sensitive assays to detect subtle changes in organoid function. For example, use high-content imaging to quantify changes in organoid size and morphology or specific functional assays to measure secretion. |
| Degradation of Isopropamide. | Prepare fresh Isopropamide-containing medium for each feeding. Consider increasing the frequency of media changes if the compound is found to be unstable.[6] |
Issue 3: Contamination in long-term cultures.
| Potential Cause | Troubleshooting Step |
| Bacterial or fungal contamination from source tissue. | Use antibiotics and antimycotics in the initial stages of organoid establishment, but it is not recommended for established cultures as it can mask low-level contamination.[9][10] Consider using a primocin-containing washing solution for tissue processing to reduce contamination risk.[10] |
| Contamination introduced during media changes. | Adhere to strict aseptic techniques during all cell culture manipulations. Regularly check the incubator and other equipment for sources of contamination. |
| Mycoplasma contamination. | Routinely test your cultures for mycoplasma.[9] If detected, use a mycoplasma removal reagent.[11] |
Experimental Protocols
Protocol 1: Determining the Optimal Isopropamide Concentration (Dose-Response Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and the optimal working concentration of Isopropamide for your organoid model.
Materials:
-
Established organoid culture
-
Complete organoid culture medium
-
Isopropamide stock solution (e.g., 10 mM in DMSO)
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Plate Organoids: Plate organoids in a 96-well plate according to your standard protocol. Allow them to establish for 2-3 days.[12]
-
Prepare Serial Dilutions: Prepare a serial dilution of Isopropamide in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Treat Organoids: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of Isopropamide.
-
Incubate: Incubate the plate for your desired treatment duration (e.g., 72 hours).
-
Assess Viability: After the incubation period, assess organoid viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the viability data against the log of the Isopropamide concentration. Use a non-linear regression model to determine the IC50 value. The optimal working concentration for long-term studies should be well below the IC50 to avoid cytotoxicity.
Protocol 2: Long-Term Isopropamide Treatment and Monitoring
This protocol describes a general workflow for the long-term treatment of organoids with Isopropamide.
Materials:
-
Established organoid culture
-
Complete organoid culture medium
-
Isopropamide stock solution
-
Culture plates (format depends on the downstream analysis)
Procedure:
-
Initiate Treatment: Start the treatment when organoids are in the logarithmic growth phase. Replace the standard culture medium with medium containing the predetermined optimal concentration of Isopropamide. Include a vehicle-only control group.
-
Medium Changes: Change the medium every 2-3 days, ensuring to use freshly prepared Isopropamide-containing medium each time.[13]
-
Monitoring: Regularly monitor the organoids for changes in morphology, size, and budding efficiency using brightfield microscopy.
-
Passaging: Passage the organoids as you normally would. After passaging, re-plate them in the medium containing Isopropamide or the vehicle control.
-
Functional Assays: At predefined time points (e.g., weekly), harvest a subset of organoids from each condition for functional analysis (e.g., secretion assays, contraction analysis) and molecular analysis (e.g., qPCR, Western blot, immunofluorescence).
-
Viability Assessment: Periodically assess the viability of the organoids to ensure the long-term treatment is not causing significant cell death.[14][15]
Quantitative Data Summary
Quantitative data for Isopropamide's effects on organoids is not yet widely available in published literature. Researchers should generate their own dose-response curves and time-course data for their specific organoid models. The tables below are templates for presenting such data.
Table 1: Example Dose-Response Data for Isopropamide in Gastrointestinal Organoids (72h Treatment)
| Isopropamide (µM) | Organoid Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 85.7 | 7.3 |
| 50 | 52.3 | 8.9 |
| 100 | 21.4 | 6.5 |
Table 2: Example Time-Course Analysis of a Functional Readout (e.g., Luminal Fluid Accumulation) during Long-Term Isopropamide Treatment
| Treatment Duration | Vehicle Control (Area µm²) | Isopropamide (10 µM) (Area µm²) | p-value |
| Day 7 | 15,000 | 12,500 | <0.05 |
| Day 14 | 18,500 | 13,000 | <0.05 |
| Day 21 | 22,000 | 14,000 | <0.01 |
| Day 28 | 25,500 | 14,500 | <0.01 |
Visualizations
Caption: Isopropamide competitively blocks muscarinic acetylcholine receptors.
Caption: Workflow for long-term Isopropamide treatment in organoids.
References
- 1. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 2. What is Isopropamide Iodide used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Isopropamide + Trifluoperazine: View Uses, Side Effects and Medicines [truemeds.in]
- 5. Isopropamide - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and sterilization strategy of organoid contamination (1) [absin.net]
- 12. stemcell.com [stemcell.com]
- 13. media.tghn.org [media.tghn.org]
- 14. thewellbio.com [thewellbio.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Mitigating Trifluoperazine's Impact on Cell Adhesion in Migration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Trifluoperazine (TFP) and its effects on cell adhesion during migration studies.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoperazine (TFP) and what is its primary mechanism of action?
A1: Trifluoperazine is a phenothiazine derivative and a first-generation antipsychotic drug. Its primary therapeutic effect is attributed to its antagonism of dopamine D2 receptors in the brain.[1][2] Additionally, TFP is a known inhibitor of calmodulin, a key calcium-binding messenger protein, which is involved in numerous cellular processes.[2][3][4][5]
Q2: How does TFP affect cell migration and adhesion in vitro?
A2: TFP has been shown to inhibit cell migration and spreading in various cell lines.[1][3] Interestingly, studies indicate that at concentrations that inhibit spreading (e.g., 10 µM), TFP does not interfere with the initial attachment of cells to a substrate.[3] The inhibitory effect on migration and spreading is thought to be mediated through its antagonism of calmodulin, which in turn affects the actin cytoskeleton and downstream signaling pathways.[3] TFP has also been shown to decrease the phosphorylation of AKT and β-catenin, signaling molecules crucial for cell migration.[1]
Q3: At what concentrations does TFP typically show these effects on cell migration?
A3: The inhibitory effects of TFP on cell migration and spreading have been observed at concentrations around 10 µM.[1][3] However, the effective concentration can vary depending on the cell type and the specific assay being used. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup, taking into account potential cytotoxicity at higher concentrations.
Q4: Is the inhibitory effect of TFP on cell spreading reversible?
A4: Yes, the effects of TFP on cell spreading have been reported to be reversible upon removal of the drug from the cell culture medium.[3]
Troubleshooting Guides
Problem 1: Observed decrease in cell migration in a wound-healing or Transwell assay after TFP treatment.
-
Possible Cause 1: TFP is inhibiting cell motility as expected.
-
Explanation: TFP is a known inhibitor of cell migration.[1][3] This effect is likely due to its role as a calmodulin antagonist, which can disrupt the normal dynamics of the actin cytoskeleton required for cell movement.[3] It can also be due to its effect on the Dopamine Receptor D2 (DRD2), leading to decreased phosphorylation of AKT and β-catenin.[1]
-
Solution/Next Step:
-
Confirm Non-Toxic Dose: Ensure that the concentration of TFP used is not causing significant cell death, which would also lead to a decrease in apparent migration. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of TFP concentrations.
-
Characterize the Mechanism: If the goal is to study the mechanism of TFP's effect, you can investigate downstream signaling pathways. For example, perform Western blotting to check the phosphorylation status of AKT, β-catenin, and Myosin Light Chain Kinase (MLCK).
-
Consider Mitigation Strategies: If the goal is to use TFP for its primary target (e.g., dopamine receptor antagonism) while minimizing its impact on migration, refer to the "Potential Mitigation Strategies" section below.
-
-
-
Possible Cause 2: TFP concentration is cytotoxic.
-
Explanation: At higher concentrations, TFP can induce apoptosis and reduce overall cell viability, which can be misinterpreted as an inhibition of migration.
-
Solution/Next Step:
-
Perform Dose-Response Cytotoxicity Assay: Use assays like MTT, CellTiter-Glo, or Annexin V/PI staining to determine the IC50 for cytotoxicity in your specific cell line.
-
Work Below Cytotoxic Levels: For migration studies, it is crucial to use a concentration of TFP that is well below its cytotoxic threshold.
-
-
Problem 2: Cells treated with TFP are not adhering properly in a cell adhesion assay.
-
Possible Cause: Misinterpretation of "adhesion" vs. "spreading".
-
Explanation: The literature suggests that TFP inhibits cell spreading but not the initial attachment to the substrate.[3] Cells may appear rounded and poorly "adhered" because they are unable to spread out and form mature focal adhesions, even though they are physically attached to the plate.
-
Solution/Next Step:
-
Quantitative Adhesion Assay: Perform a quantitative cell adhesion assay where you measure the number of cells attached to a coated surface after a short incubation period, followed by gentle washing. Compare this to untreated control cells. You may find that the number of attached cells is similar, even if their morphology is different.
-
Immunofluorescence: Stain for focal adhesion proteins like vinculin or paxillin and actin to visualize the differences in cell morphology and cytoskeletal organization between TFP-treated and control cells.
-
-
Quantitative Data Summary
The following tables summarize the reported IC50 values for Trifluoperazine in various cell lines and the effective concentrations used in migration and invasion assays.
Table 1: IC50 Values of Trifluoperazine on Cell Viability
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SW620 | Colorectal Cancer | 48 | 13.9 | [6] |
| HCT116 | Colorectal Cancer | 48 | 16.2 | [6] |
| CT26 | Colorectal Cancer | 48 | 16.8 | [6] |
| HSC-3 | Oral Cancer | 24 | 26.65 ± 1.1 | [7][8] |
| Ca9-22 | Oral Cancer | 24 | 23.49 ± 1.26 | [7][8] |
| CL141 | Non-Small Cell Lung Cancer | 48 | Varies | [9] |
Table 2: Effective Concentrations of Trifluoperazine in Cell Migration and Invasion Assays
| Assay Type | Cell Line | TFP Concentration (µM) | Observed Effect | Reference |
| Cell Spreading | Various | 10 | Reversible inhibition of spreading | [3] |
| 3D Invasion | HT1080 | up to 10 | Dose-dependent decrease in invasion | [1] |
| Wound Healing | HT1080 | Not specified | Decreased cell migration | [1] |
| Myocardial Contraction | Rat Cardiac Cells | 5-100 (half-maximal at ~15) | Reversible inhibition of contraction | [10][11] |
Potential Mitigation Strategies
If your research requires using TFP but you need to minimize its confounding effects on cell adhesion and migration, the following experimental approaches could be explored. Please note that these are proposed strategies based on the known mechanisms of TFP and have not been explicitly validated in the literature as "rescue" experiments for TFP-induced migration defects.
-
Calmodulin Overexpression:
-
Hypothesis: Since TFP is a calmodulin antagonist, overexpressing calmodulin might counteract the inhibitory effects of TFP by providing an excess of the target protein.
-
Experimental Approach: Transfect your cells with a plasmid encoding for calmodulin. After confirming overexpression via Western blot, perform your migration or adhesion assay in the presence of TFP. Compare the results to cells transfected with an empty vector control.
-
-
Modulation of Downstream Signaling:
-
Hypothesis: TFP's effects on the actin cytoskeleton may be mediated through Rho family GTPases. Activating these pathways might bypass TFP's inhibitory action.
-
Experimental Approach: Transfect cells with a constitutively active form of RhoA. Perform migration or adhesion assays with and without TFP treatment and compare the results to control cells.
-
-
Use of Alternative Dopamine D2 Receptor Antagonists:
-
Hypothesis: If the primary goal is to block DRD2, other antagonists with potentially fewer off-target effects on calmodulin and the cytoskeleton could be used.
-
Experimental Approach: Test other DRD2 antagonists (e.g., eticlopride, domperidone) in your migration assay to see if they produce the same inhibitory effect as TFP. This can help to dissect whether the observed effect is due to DRD2 antagonism or off-target effects.
-
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration.
-
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a specialized scratch tool
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of TFP or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points using image analysis software.
-
Calculate the percentage of wound closure over time.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
-
Materials:
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
-
-
Protocol:
-
Pre-hydrate the Transwell inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium containing the desired concentration of TFP or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Cell Adhesion Assay
This assay quantifies the initial attachment of cells to a substrate.
-
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein for coating (e.g., fibronectin, collagen)
-
Bovine Serum Albumin (BSA) for blocking
-
PBS
-
Crystal violet solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
-
-
Protocol:
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., 10 µg/mL fibronectin) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
Resuspend cells in serum-free medium containing different concentrations of TFP or vehicle control.
-
Add the cell suspension to the coated wells and incubate for a short period (e.g., 30-60 minutes) at 37°C to allow for attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol and stain with crystal violet.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain with a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Trifluoperazine leading to decreased cell migration.
Caption: Troubleshooting workflow for decreased cell migration observed with TFP treatment.
References
- 1. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 5. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 8. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Trifluoperazine inhibits the contraction of cultured rat cardiac cells and the phosphorylation of myosin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoperazine Inhibits the Contraction of Cultured Rat Cardiac Cells and the Phosphorylation of Myosin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
Isopropamide stability and degradation in physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of isopropamide in physiological buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isopropamide and what is its primary functional group susceptible to degradation?
Isopropamide is a long-acting anticholinergic agent containing a quaternary ammonium group and an amide functional group.[1][2] The amide bond is generally the most susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions.
Q2: What is the most probable degradation pathway for isopropamide in physiological buffers?
The most likely degradation pathway for isopropamide in physiological buffers is the hydrolysis of the amide bond. This reaction would yield 3,3-diphenylpropylamine and a corresponding carboxylic acid. This hydrolysis can be catalyzed by acid or base.
Q3: What analytical methods are suitable for quantifying isopropamide in stability studies?
Several analytical methods have been reported for the determination of isopropamide. High-Performance Liquid Chromatography (HPLC) is a robust and specific method for stability studies, as it can separate the parent drug from its degradation products.[3] Spectrophotometric methods have also been described and can be useful for routine analysis.[4][5][6]
Q4: How should I prepare a stock solution of isopropamide iodide for a stability study?
Isopropamide iodide is available as a powder.[7] A stock solution can be prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of methanol and water.[3] It is recommended to filter the stock solution through a 0.22 µm filter before use to remove any particulates.
Q5: Are there any general guidelines for conducting forced degradation studies?
Yes, forced degradation studies are typically performed under more stressful conditions than accelerated stability studies to generate degradation products and determine the stability-indicating nature of analytical methods.[8][9] Common stress conditions include exposure to acidic and basic solutions, high temperatures, oxidation, and light.
Troubleshooting Guide
Issue: I am observing a rapid loss of isopropamide in my pH 7.4 buffer at 37°C.
-
Possible Cause 1: Buffer Composition. Certain buffer components can catalyze degradation. For example, some buffers can chelate metal ions that may be involved in oxidative degradation.
-
Troubleshooting Step 1: Review the composition of your buffer. If possible, test the stability of isopropamide in different physiological buffers (e.g., phosphate, TRIS) to see if the degradation rate varies.
-
Possible Cause 2: Presence of Contaminants. Contaminating microorganisms or enzymes in the buffer could potentially degrade isopropamide.
-
Troubleshooting Step 2: Ensure your buffer is sterile-filtered before use.
-
Possible Cause 3: Light Exposure. Photodegradation can occur.
-
Troubleshooting Step 3: Protect your samples from light by using amber vials or covering them with aluminum foil.
Issue: My HPLC chromatogram shows multiple new peaks appearing over time during my degradation study.
-
Possible Cause: These new peaks are likely degradation products of isopropamide.
-
Troubleshooting Step 1: Peak Purity Analysis. Use a photodiode array (PDA) detector to assess the peak purity of the isopropamide peak and the new peaks. This can help to determine if peaks are co-eluting.
-
Troubleshooting Step 2: Mass Spectrometry (MS) Analysis. If available, couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for identifying the degradation products.
-
Troubleshooting Step 3: Forced Degradation under Different Conditions. Compare the chromatograms from different stress conditions (acid, base, oxidation). This can help to distinguish between different types of degradation products (e.g., hydrolytic vs. oxidative).
Experimental Protocols
Protocol for a Forced Degradation Study of Isopropamide in Physiological Buffers
This protocol outlines a general procedure for conducting a forced degradation study of isopropamide.
1. Materials and Reagents:
-
Isopropamide iodide reference standard
-
HPLC-grade methanol and acetonitrile
-
Physiological buffers (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 5.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and stress studies
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
High-purity water
2. Preparation of Solutions:
-
Isopropamide Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve isopropamide iodide in methanol.
-
Working Solutions: Dilute the stock solution with the respective physiological buffer to the desired concentration (e.g., 100 µg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the isopropamide working solution. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the isopropamide working solution. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the isopropamide working solution. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the isopropamide working solution in the physiological buffer at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the isopropamide working solution to light (e.g., in a photostability chamber).
4. Sample Analysis by HPLC:
-
At specified time points, withdraw an aliquot of each sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a published method uses a C18 column with a mobile phase of methanol, acetonitrile, and water.[3]
5. Data Analysis:
-
Calculate the percentage of isopropamide remaining at each time point.
-
Determine the degradation rate constant and half-life under each condition.
-
Monitor the formation of degradation products.
Data Summary
The following tables are templates for presenting stability data for isopropamide.
Table 1: Stability of Isopropamide in Physiological Buffers at 37°C
| Buffer (pH) | Time (hours) | Isopropamide Remaining (%) |
| PBS (7.4) | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| Citrate (5.0) | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 |
Table 2: Forced Degradation of Isopropamide
| Stress Condition | Duration | Isopropamide Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, 60°C | 24 h | ||
| 3% H₂O₂, RT | 24 h | ||
| 60°C | 72 h |
Signaling and Degradation Pathways
The following diagrams illustrate the proposed degradation pathway of isopropamide and a typical experimental workflow for a stability study.
Caption: Experimental workflow for an isopropamide stability study.
Caption: Proposed hydrolytic degradation pathway of isopropamide.
References
- 1. Isopropamide | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropamide - Wikipedia [en.wikipedia.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Spectrophotometric determination of isopropamide iodide and trifluoperazine hydrochloride in presence of trifluoperazine oxidative degradate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chemimpex.com [chemimpex.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimizing Trifluoperazine (TFP) Dosage for Animal Studies of Psychosis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Trifluoperazine (TFP) dosage in animal models of psychosis. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the experimental process.
Q1: How do I determine the initial dose of Trifluoperazine (TFP) for my rodent model of psychosis?
A1: The initial dose of TFP will depend on the specific animal model, the species (rat or mouse), and the intended behavioral endpoint. Based on published studies, a good starting point for mice is in the range of 0.5 to 3 mg/kg administered intraperitoneally (i.p.). For rats, a slightly lower starting dose may be appropriate. It is highly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common animal models of psychosis where TFP has been tested, and what are the expected outcomes?
A2: TFP is frequently evaluated in the following models:
-
Amphetamine-Induced Hyperlocomotion: This model mimics the positive symptoms of psychosis. TFP is expected to dose-dependently reduce the excessive locomotor activity induced by amphetamine.
-
NMDA Receptor Antagonist (e.g., MK-801, PCP)-Induced Deficits: These models can replicate a broader range of symptoms, including positive, negative, and cognitive deficits. A common assay is the Prepulse Inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is deficient in schizophrenia. TFP is expected to reverse the PPI deficit induced by agents like MK-801.
Q3: My animals are showing excessive sedation or catalepsy after TFP administration. What should I do?
A3: Sedation and extrapyramidal side effects like catalepsy are known dose-dependent effects of typical antipsychotics like TFP.[1] If you observe these effects, consider the following:
-
Lower the dose: This is the most straightforward approach. Your pilot dose-response study should help identify a dose that is effective in your behavioral assay without causing excessive motor side effects.
-
Adjust the timing of behavioral testing: The sedative effects of TFP may be more pronounced at the peak of its action. Adjusting the time between TFP administration and behavioral testing might help.
-
Consider the route of administration: While i.p. injection is common, other routes like oral gavage might lead to a different pharmacokinetic profile and potentially fewer acute side effects. However, oral administration in rats has been shown to have a pronounced first-pass effect, meaning less of the drug reaches the central nervous system compared to intravenous injection.
Q4: I am not observing the expected antipsychotic effect of TFP in my model. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Inappropriate dose: The dose might be too low to be effective or so high that it causes motor impairments that interfere with the behavioral test. A comprehensive dose-response study is crucial.
-
Timing of administration: The time between TFP administration and the induction of psychosis-like behavior (e.g., amphetamine injection) or behavioral testing needs to be optimized based on the pharmacokinetics of TFP.
-
Animal model variability: The sensitivity to psychostimulants and antipsychotics can vary between different strains of mice and rats. Ensure you are using an appropriate strain for your chosen model.
-
Drug stability and vehicle: Ensure your TFP solution is properly prepared and stored. The vehicle used to dissolve TFP should be tested alone to ensure it does not have any behavioral effects.
Q5: What is the primary mechanism of action of Trifluoperazine?
A5: Trifluoperazine is a typical antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, particularly in the mesolimbic pathway.[2][3] This blockade of D2 receptors helps to reduce the overactivity of dopamine that is thought to underlie the positive symptoms of schizophrenia. TFP also has effects on other receptors, including serotonin (5-HT2A) and alpha-adrenergic receptors, which may contribute to its overall therapeutic and side effect profile.[4]
Quantitative Data Summary
The following tables summarize typical dosage ranges for TFP in common rodent models of psychosis.
Table 1: Trifluoperazine Dosage in Mouse Models of Psychosis
| Animal Model | Behavioral Assay | TFP Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| MK-801 Induced Deficit | Prepulse Inhibition (PPI) | 0.5 - 2 | Reversal of PPI deficit | N/A |
| General Antipsychotic Effect | Marble-Burying Behavior | 3 | Reduction in marble-burying | [4] |
| Morphine Tolerance | Antinociception | 0.5 | Reversal of tolerance | [5] |
| Systemic Inflammation | Cytokine Expression | 2 | Reduction in pro-inflammatory cytokines | [6] |
Table 2: Trifluoperazine Dosage in Rat Models of Psychosis
| Animal Model | Behavioral Assay | TFP Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| General Behavioral Effects | Operant Conditioning | 10 | Oral | Decreased response rate | [7] |
| Chronic Administration | Perioral Behaviors | 5 (daily for 5 months) | Oral | Increase in purposeless chewing | [8] |
Detailed Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the efficacy of TFP in a model of psychosis characterized by excessive motor activity.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a controlled environment (12:12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation:
-
Trifluoperazine (TFP): Dissolve in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80 to aid dissolution). Prepare fresh on the day of the experiment.
-
d-Amphetamine: Dissolve in 0.9% saline.
3. Experimental Procedure:
-
Habituation: For 2-3 days prior to the test day, handle the rats and place them in the locomotor activity chambers for 30-60 minutes to acclimate them to the environment.
-
Test Day:
-
Administer TFP (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle to different groups of rats.
-
Return the rats to their home cages.
-
After a 30-60 minute pretreatment interval, administer d-amphetamine (e.g., 1.0-1.5 mg/kg, s.c. or i.p.).[9][10]
-
Immediately place the rats in the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[11]
-
4. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session.
-
Compare the locomotor activity of the TFP-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: MK-801-Induced Prepulse Inhibition (PPI) Deficit in Mice
This protocol assesses the ability of TFP to restore a deficit in sensorimotor gating, a key endophenotype of schizophrenia.
1. Animals:
-
Male C57BL/6 or Swiss Webster mice (25-30g).
-
House animals as described in Protocol 1.
-
Allow at least one week of acclimatization.
2. Drug Preparation:
-
Trifluoperazine (TFP): Prepare as described in Protocol 1.
-
MK-801: Dissolve in 0.9% saline.
3. Experimental Procedure:
-
TFP Administration: Administer TFP (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle.
-
MK-801 Administration: After a 30-minute pretreatment interval with TFP, administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.).[12]
-
Acclimation to Startle Chamber: 15-30 minutes after the MK-801 injection, place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
PPI Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 74, 78, 82 dB for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (whole-body flinch) is measured by a transducer in the platform.
4. Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between the different treatment groups using ANOVA.
Visualizations: Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of Trifluoperazine.
Experimental Workflow for a Dose-Response Study
Caption: A typical workflow for conducting a Trifluoperazine dose-response study in a rodent model of psychosis.
Troubleshooting Decision Tree for Unexpected Results
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, an orally available clinically used drug, disrupts opioid antinociceptive tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chronic trifluoperazine administration and subsequent withdrawal on the production and persistence of perioral behaviours in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. b-neuro.com [b-neuro.com]
- 12. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
Challenges in interpreting data from Isopropamide-treated tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from tissues treated with Isopropamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isopropamide?
A1: Isopropamide is a long-acting, synthetic quaternary ammonium anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2][3] By blocking these receptors, Isopropamide inhibits parasympathetic nerve impulses, which leads to a reduction in smooth muscle motility and gastric acid secretion.[2][3]
Q2: Which muscarinic receptor subtypes does Isopropamide target?
A2: Isopropamide is considered a non-selective muscarinic receptor antagonist, meaning it is expected to bind to all five subtypes of muscarinic receptors (M1, M2, M3, M4, M5).[3][4][5] The widespread distribution of these receptor subtypes throughout the body is responsible for both its therapeutic effects and its side-effect profile.[3] A significant challenge for researchers is the lack of publicly available quantitative data (Ki or IC50 values) detailing Isopropamide's binding affinity for each of the five receptor subtypes.
Q3: What are the expected downstream signaling effects of Isopropamide treatment?
A3: The downstream effects of Isopropamide depend on the muscarinic receptor subtypes present in the tissue of interest.
-
In tissues expressing M1, M3, or M5 receptors (Gq-coupled): These receptors activate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[6][7] Isopropamide, as an antagonist, will block acetylcholine-induced increases in intracellular calcium.
-
In tissues expressing M2 or M4 receptors (Gi/o-coupled): These receptors inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6] Isopropamide will block the agonist-induced reduction of cAMP.
Challenges in Data Interpretation
The primary challenge in interpreting data from Isopropamide-treated tissues stems from its presumed non-selective binding to all five muscarinic receptor subtypes. This lack of selectivity can lead to complex and sometimes contradictory physiological responses, depending on the specific combination of receptor subtypes expressed in the tissue under investigation.
Illustrative Data: Receptor Subtype Selectivity
To accurately interpret experimental data, it is crucial to determine the binding affinity of Isopropamide for each muscarinic receptor subtype. The following table presents hypothetical binding data to illustrate what a selectivity profile might look like. Researchers should generate this type of data for their specific experimental system.
| Receptor Subtype | Hypothetical Kᵢ (nM) for Isopropamide | Predominant Signaling Pathway | Typical Tissue Locations | Implications of Blockade |
| M1 | 15 | Gq/₁₁ (↑ IP₃, DAG, Ca²⁺) | CNS, Salivary Glands, Gastric Glands[8] | Decreased salivation and gastric secretion.[1] |
| M2 | 25 | Gi/o (↓ cAMP) | Heart, Smooth Muscle[8] | Increased heart rate.[3] |
| M3 | 10 | Gq/₁₁ (↑ IP₃, DAG, Ca²⁺) | Smooth Muscle, Glands, Eye[8] | Relaxation of smooth muscle (e.g., gut, bladder), pupil dilation.[3] |
| M4 | 30 | Gi/o (↓ cAMP) | CNS (Striatum)[8] | Complex central nervous system effects. |
| M5 | 45 | Gq/₁₁ (↑ IP₃, DAG, Ca²⁺) | CNS (Substantia Nigra)[8] | Poorly understood central effects. |
This table contains illustrative data. Actual values must be determined experimentally.
Signaling Pathway Diagram
The diagram below illustrates the two primary signaling cascades activated by muscarinic receptors, which are competitively inhibited by Isopropamide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Isopropamide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of Isopropamide | 1. Compound Degradation: Isopropamide solution is old or was stored improperly.2. Insufficient Concentration: The concentration used is too low to antagonize the agonist.3. Low Receptor Expression: The tissue or cell line has very low expression of muscarinic receptors.4. Agonist Concentration Too High: The concentration of the muscarinic agonist (e.g., carbachol) is too high, overcoming the competitive antagonism. | 1. Prepare a fresh stock solution of Isopropamide iodide in water or an appropriate buffer.[9]2. Perform a dose-response curve to determine the IC50 of Isopropamide against a fixed concentration of agonist.[10]3. Confirm receptor expression using qPCR, Western blot, or radioligand binding assays.4. Lower the agonist concentration to a level that elicits a submaximal response (e.g., EC80). |
| Variability between experiments | 1. Inconsistent Cell/Tissue State: Differences in cell passage number, confluency, or tissue preparation.2. Pipetting Errors: Inaccurate dilution of Isopropamide or agonist stocks.3. Incubation Time: Insufficient time for the antagonist to reach equilibrium with the receptors. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. Follow a strict tissue dissection and preparation protocol.[11][12]2. Calibrate pipettes regularly and use a consistent serial dilution method.3. Ensure a sufficient pre-incubation period with Isopropamide (e.g., 30-60 minutes) before adding the agonist. |
| Unexpected physiological response (e.g., slight activation) | 1. Off-Target Effects: At high concentrations, Isopropamide may interact with other receptors. As a quaternary ammonium compound, it could potentially interact with nicotinic acetylcholine receptors, although this is less likely at typical experimental doses.[13]2. Tissue Heterogeneity: The tissue contains multiple cell types with different muscarinic receptor subtypes, leading to a complex, integrated response. | 1. Perform a counter-screen against other relevant receptors expressed in your tissue. Lower the Isopropamide concentration.2. Use more specific pharmacological tools (subtype-selective antagonists) to dissect the contribution of each receptor subtype. Consider using isolated cell types if possible. |
| Difficulty achieving full inhibition | 1. Competitive Antagonism: As a competitive antagonist, Isopropamide's effect can be surmounted by high concentrations of the agonist.2. Presence of Allosteric Sites: The agonist may be acting at an allosteric site not blocked by Isopropamide.[14] | 1. This is the expected behavior of a competitive antagonist. Use Schild analysis to confirm the mechanism and determine the pA2 value.[15]2. Investigate the effects of known allosteric modulators to probe for such sites on the receptors in your system. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Smooth Muscle Contraction Assay
This protocol details an in vitro assay to measure the effect of Isopropamide on agonist-induced smooth muscle contraction, for example, using guinea pig ileum.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Organ bath with aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution
-
Muscarinic agonist (e.g., Carbachol)
-
Isopropamide iodide
-
Atropine (positive control antagonist)
Procedure:
-
Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes under a resting tension.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for carbachol to determine the EC₅₀ and maximal response.[15]
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Pre-incubate the tissue with a known concentration of Isopropamide for 30-60 minutes.
-
Challenge with Agonist: In the continued presence of Isopropamide, repeat the cumulative concentration-response curve for carbachol.
-
Data Analysis: Plot the log concentration of carbachol versus the contractile response. The dose-response curve in the presence of a competitive antagonist like Isopropamide should show a rightward shift.[15] Calculate the dose ratio and perform a Schild analysis to determine the pA₂ value, which quantifies the affinity of Isopropamide for the receptors in that tissue.[15]
Protocol 2: Intracellular Calcium Signaling Assay
This protocol describes how to measure Isopropamide's effect on muscarinic agonist-induced calcium mobilization in a cultured cell line expressing M3 receptors.
Materials:
-
Cultured cells expressing M3 muscarinic receptors (e.g., CHO-M3 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence plate reader or microscope with imaging system
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Muscarinic agonist (e.g., Acetylcholine)
-
Isopropamide iodide
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add HBSS containing various concentrations of Isopropamide (or vehicle control) to the wells and incubate for 20-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Agonist Addition: Using an automated injection system, add the muscarinic agonist (e.g., acetylcholine at its EC₈₀ concentration) to the wells.
-
Data Recording: Record the change in fluorescence intensity over time. The response is typically a rapid increase in fluorescence followed by a gradual decline.[7]
-
Data Analysis: Quantify the peak fluorescence response for each well. Plot the Isopropamide concentration against the peak response to generate an inhibition curve and calculate the IC₅₀ value.
Experimental Workflow Diagram
References
- 1. Isopropamide - Wikipedia [en.wikipedia.org]
- 2. Isopropamide | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 4. Isopropamide Iodide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 10. mycalpharm.com [mycalpharm.com]
- 11. sysy.com [sysy.com]
- 12. Sample preparation | Abcam [abcam.com]
- 13. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
In Vitro Efficacy of Isopropamide Compared to Other Anticholinergic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Vitro Methodologies for Assessing Anticholinergic Efficacy
The in vitro efficacy of anticholinergic agents is primarily determined through two types of assays: radioligand binding assays and functional assays.
Radioligand Binding Assays: These assays are used to determine the affinity of a drug for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing drug that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Functional Assays: These experiments measure the biological response of a tissue or cell to a drug. For anticholinergic agents, this often involves measuring their ability to inhibit the contraction of smooth muscle tissue (e.g., ileum, trachea, or bladder) induced by a muscarinic agonist. The potency of an antagonist in these assays is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Comparative In Vitro Efficacy of Common Anticholinergic Agents
The following table summarizes the in vitro binding affinities (as pKi, the negative logarithm of the Ki value) of several common anticholinergic agents for the M1, M2, and M3 muscarinic receptor subtypes. It is important to note that specific in vitro data for isopropamide is not available in the reviewed literature, and the presented data serves as a representative comparison.
| Compound | pKi at M1 Receptor | pKi at M2 Receptor | pKi at M3 Receptor | Receptor Selectivity |
| Atropine | ~8.9 - 9.2 | ~8.9 - 9.3 | ~9.0 - 9.4 | Non-selective |
| Glycopyrrolate | ~8.8 | ~8.1 | ~9.5 | M3 selective |
| Ipratropium | ~8.9 | ~9.0 | ~9.1 | Non-selective |
| Pirenzepine | ~8.1 | ~6.6 | ~6.9 | M1 selective |
Note: The pKi values are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., isopropamide) for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound. A tube with only the radioligand and membranes serves as the control for total binding, and a tube with an excess of a known potent unlabeled antagonist (e.g., atropine) is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Isolated Guinea Pig Ileum)
Objective: To determine the functional potency (pA2) of a test compound as a muscarinic antagonist.
Materials:
-
Guinea pig.
-
Organ bath system with an isometric force transducer.
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (antagonist).
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution. The tissue is allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the agonist (carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: The tissue is washed and allowed to recover. It is then incubated with a fixed concentration of the test antagonist for a predetermined period.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both curves. The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated. This procedure is repeated with at least two other concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild plot.
Visualizations
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
References
Comparative analysis of Isopropamide and atropine on muscarinic receptors
A Comparative Analysis of Isopropamide and Atropine on Muscarinic Receptors
Introduction
Isopropamide and atropine are both anticholinergic agents that function as antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] While both drugs inhibit the actions of acetylcholine, their clinical applications and receptor selectivity profiles can differ. Atropine, a naturally occurring alkaloid, is a classical, non-selective muscarinic antagonist widely used as a reference compound in pharmacological research.[1] Isopropamide iodide is a long-acting synthetic anticholinergic agent primarily utilized for its effects on the gastrointestinal tract, where it reduces motility and secretions.[3][4][5]
This guide provides a comparative analysis of isopropamide and atropine, focusing on their interactions with muscarinic receptors. It includes available quantitative data on receptor affinity, detailed experimental protocols for assessing such interactions, and visual diagrams of relevant signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Mechanism of Action
Both isopropamide and atropine are competitive antagonists of acetylcholine at muscarinic receptors.[2][3] By binding to these receptors, they prevent acetylcholine from initiating its signaling cascade, leading to a reduction in parasympathetic nerve activity.[1][2] This antagonism results in effects such as smooth muscle relaxation, decreased glandular secretion, and increased heart rate.[2]
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. The therapeutic effects of isopropamide in the gastrointestinal tract are largely due to the blockade of M3 receptors on smooth muscle cells and secretory glands.[3]
Quantitative Comparison of Receptor Affinity
A direct quantitative comparison is challenging due to the limited availability of public domain binding affinity data for isopropamide across the different muscarinic receptor subtypes. Atropine, as a benchmark pharmacological tool, has been extensively characterized.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype/Tissue | Assay Type | Parameter | Value | Reference |
| Human Colon (Circular Muscle) | Functional Assay | pA2 | 8.72 ± 0.28 | [6] |
| Human Colon (Longitudinal Muscle) | Functional Assay | pA2 | 8.60 ± 0.08 | [6] |
| CHO-m2 Cells | Binding Assay | - | Weakly M2-selective | [4] |
| CHO-m3 Cells | Binding Assay | - | Non-selective | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Isopropamide: Specific Ki or pA2 values for isopropamide at individual M1-M5 receptor subtypes are not readily available in the cited literature. It is known to be a long-acting anticholinergic agent, suggesting a high affinity and/or slow dissociation from muscarinic receptors, but its selectivity profile has not been quantitatively detailed in the available resources.[4]
Signaling Pathways and Experimental Workflows
To understand the effects of these antagonists, it is crucial to visualize the signaling pathways they inhibit and the experimental methods used to quantify their activity.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize muscarinic receptor antagonists.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
1. Materials:
- Cell membranes from a cell line recombinantly expressing a specific human muscarinic receptor subtype (e.g., CHO-hM3).
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
- Test Compounds: Isopropamide, Atropine.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (GF/B filters).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Preparation: Serially dilute the test compounds (Isopropamide, Atropine) to achieve a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
- Assay Setup: In a 96-well plate, add in order:
- Assay buffer.
- A fixed concentration of [³H]-NMS (typically at its Kd value).
- Varying concentrations of the test compound.
- Cell membrane preparation (e.g., 20-40 µg protein per well).
- Non-Specific Binding (NSB): In separate wells, incubate membranes and radioligand with a high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine to determine NSB.
- Total Binding: In other wells, incubate membranes and radioligand without any competing test compound.
- Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
- Filtration: Rapidly filter the contents of the plate through the GF/B filter plates using a cell harvester, followed by three washes with cold wash buffer to separate bound from free radioligand.
- Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting NSB from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay (Phosphoinositide Turnover)
This assay measures the ability of an antagonist to block agonist-induced activation of Gq-coupled receptors like M3.
1. Materials:
- CHO cells expressing the human M3 receptor.
- [³H]-myo-inositol.
- Agonist: Carbachol or Acetylcholine.
- Antagonist: Isopropamide or Atropine.
- Assay medium (e.g., DMEM/F12).
- LiCl solution.
- Dowex AG1-X8 resin.
2. Procedure:
- Cell Culture and Labeling: Culture CHO-hM3 cells and label them overnight with [³H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cell membrane as phosphatidylinositols.
- Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist (Isopropamide or Atropine) for 15-30 minutes in the presence of LiCl (which prevents the breakdown of inositol phosphates).
- Agonist Stimulation: Add a fixed concentration of the agonist (Carbachol, typically at its EC₈₀) and incubate for an additional 30-60 minutes.
- Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
- Separation: Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography (Dowex resin).
- Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of the antagonist.
- Determine the IC₅₀ value from the resulting inhibition curve.
- This IC₅₀ value represents the functional affinity of the antagonist for the M3 receptor.
Conclusion
Atropine is a well-documented, non-selective muscarinic antagonist that serves as a cornerstone for pharmacological studies. Its binding affinities across all muscarinic receptor subtypes have been extensively quantified. Isopropamide is also a potent muscarinic antagonist, but its primary characterization has been through its clinical efficacy as a long-acting agent for gastrointestinal disorders. While it is understood to act by blocking muscarinic receptors, particularly M3, a detailed, publicly available quantitative analysis of its binding affinity and selectivity across the M1-M5 subtypes is lacking.
For drug development professionals, while atropine provides a benchmark for non-selective muscarinic blockade, the clinical utility of isopropamide suggests a potentially different pharmacokinetic or pharmacodynamic profile that is beneficial in specific therapeutic areas. Further research employing the standardized assays described herein would be necessary to fully elucidate the comparative receptor pharmacology of isopropamide and provide a more complete picture of its selectivity and mechanism of action relative to classical antagonists like atropine.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 3. What is Isopropamide Iodide used for? [synapse.patsnap.com]
- 4. Isopropamide - Wikipedia [en.wikipedia.org]
- 5. Isopropamide | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoperazine Versus Other Dopamine Antagonists in Neuroblastoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of trifluoperazine and other dopamine antagonists in neuroblastoma models, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as therapeutic agents for neuroblastoma.
Introduction
Neuroblastoma, a common pediatric cancer, often presents significant treatment challenges. Recent research has explored the repurposing of existing drugs, including dopamine antagonists, as a novel therapeutic strategy. These compounds, primarily known for their antipsychotic effects, have shown promise in inhibiting cancer cell growth and survival. This guide focuses on trifluoperazine, a phenothiazine-class dopamine antagonist, and compares its efficacy against other dopamine antagonists in neuroblastoma and other cancer models, highlighting key differences in their mechanisms and cytotoxic effects.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of trifluoperazine and other dopamine antagonists on various cancer cell lines. While direct comparative studies in a single neuroblastoma model are limited, this compilation provides valuable insights into their relative potencies.
| Drug | Cell Line | Cancer Type | Parameter | Value | Reference |
| Trifluoperazine | SH-SY5Y | Neuroblastoma | LC50 | 6 ± 1 µM | [1] |
| ATRA-differentiated SH-SY5Y | Neuroblastoma | LC50 | 12 ± 2 µM | [1] | |
| Chlorpromazine | SH-SY5Y | Neuroblastoma | LC50 | 10.5 µM | [1] |
| Domperidone | SK-N-AS, and others | Neuroblastoma | Inhibition of Macromolecular Synthesis | >50% at 10⁻⁶M | [2] |
| Pimozide | Various HNB cell lines | Neuroblastoma | Inhibition of Macromolecular Synthesis | >50% at 10⁻⁶M | [2] |
| Spiroperidol | Various HNB cell lines | Neuroblastoma | Inhibition of Macromolecular Synthesis | >50% at 10⁻⁶M | [2] |
| Clozapine | SH-SY5Y | Neuroblastoma | IC50 (48h) | 42.2 µM | [3] |
| A172 | Glioblastoma | IC50 (48h) | Not cytotoxic | [3] | |
| Risperidone | SH-SY5Y | Neuroblastoma | IC50 (48h) | 51.6 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y and SK-N-AS are commonly used.[1][2]
-
Drug Treatment: Cells are typically seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of dopamine antagonists (e.g., trifluoperazine, chlorpromazine) for specified durations (e.g., 24, 48, 72 hours).[3]
-
Assessment of Viability: Cell viability is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values are calculated from the dose-response curves to quantify the cytotoxic potential of the compounds.[1][3]
Macromolecular Synthesis Inhibition Assay
-
Methodology: The effect of dopamine antagonists on macromolecular synthesis is assessed by measuring the incorporation of radiolabeled precursors, such as ³H-thymidine for DNA synthesis and ¹⁴C-leucine for protein synthesis.[2]
-
Procedure: Neuroblastoma cells are treated with the drugs for a defined period, followed by the addition of the radiolabeled precursors. The amount of incorporated radioactivity is then measured to determine the level of inhibition of DNA and protein synthesis.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by trifluoperazine and a general experimental workflow for evaluating dopamine antagonists.
Caption: Trifluoperazine's mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating dopamine antagonists.
Discussion of Findings
Trifluoperazine demonstrates significant cytotoxic effects against neuroblastoma cell lines.[1] Its mechanism of action is primarily attributed to the antagonism of the dopamine D2 receptor (DRD2).[4][5] This antagonism leads to the downstream inhibition of the PI3K/AKT signaling pathway, resulting in decreased phosphorylation of AKT and subsequently β-catenin.[4] The inhibition of β-catenin phosphorylation prevents its nuclear translocation, leading to reduced expression of target genes such as vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis and tumor progression.[4]
In comparison to other dopamine antagonists, the available data suggests varying potencies. For instance, in SH-SY5Y neuroblastoma cells, trifluoperazine (LC50: 6 µM) appears more potent than chlorpromazine (LC50: 10.5 µM).[1] Other antagonists like domperidone, pimozide, and spiroperidol have also been shown to inhibit macromolecular synthesis in neuroblastoma cells at micromolar concentrations.[2] A recent study also highlighted the cytotoxic effects of clozapine and risperidone on SH-SY5Y cells, although with higher IC50 values compared to what has been reported for trifluoperazine.[3]
It is noteworthy that the differentiation status of neuroblastoma cells can influence their sensitivity to these drugs. For example, SH-SY5Y cells differentiated with all-trans retinoic acid (ATRA) showed increased resistance to both trifluoperazine and chlorpromazine.[1] This suggests that the therapeutic window and efficacy of these compounds might vary depending on the tumor's characteristics.
Conclusion
Trifluoperazine exhibits promising anti-cancer activity in neuroblastoma models, primarily through the antagonism of the dopamine D2 receptor and subsequent inhibition of key pro-survival signaling pathways. While direct comparative data is still emerging, preliminary findings suggest that trifluoperazine's potency is comparable or superior to some other dopamine antagonists. Further head-to-head studies in various neuroblastoma models, including in vivo xenograft studies, are warranted to fully elucidate the comparative efficacy and therapeutic potential of trifluoperazine and other dopamine antagonists for the treatment of neuroblastoma.
References
- 1. sciencerepository.org [sciencerepository.org]
- 2. Inhibition of human neuroblastoma by dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
Comparative Efficacy of Isopropamide Across Gastrointestinal Models: A Cross-Validation Study
For Immediate Release
This guide provides a comprehensive cross-validation of Isopropamide's effects across various preclinical gastrointestinal models. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of Isopropamide against other common anticholinergic agents—Atropine, Dicyclomine, and Hyoscyamine. The data is intended to offer an objective perspective on its performance, supported by detailed experimental protocols and visualized signaling pathways.
Executive Summary
Isopropamide is a quaternary ammonium anticholinergic agent that functions by antagonizing muscarinic acetylcholine receptors.[1] This mechanism effectively reduces smooth muscle tone, decreases glandular secretions, and slows gastrointestinal motility, making it a therapeutic option for conditions such as peptic ulcers and irritable bowel syndrome (IBS).[1] This guide evaluates the potency and efficacy of Isopropamide in three distinct and well-established gastrointestinal models: the in-vitro isolated guinea pig ileum for intestinal contractility, the in-vivo pylorus ligation model in rats for gastric acid secretion, and the in-vivo gastric emptying model in rats. Comparative data for Atropine, Dicyclomine, and Hyoscyamine are provided to benchmark Isopropamide's performance.
Mechanism of Action: Muscarinic Receptor Antagonism
Isopropamide exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. This antagonism prevents the parasympathetic nerve impulses that stimulate muscle contraction and secretion. The following diagram illustrates this signaling pathway.
Caption: Isopropamide competitively blocks acetylcholine at muscarinic receptors.
Comparative Analysis of Potency and Efficacy
The following tables summarize the quantitative data for Isopropamide and its alternatives across the three experimental models.
Table 1: In-Vitro Intestinal Contractility (Isolated Guinea Pig Ileum)
This model assesses the ability of a drug to inhibit acetylcholine-induced smooth muscle contractions. The potency is expressed as the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a 2-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | Potency (pA2 value) vs. Muscarinic Receptors | Reference |
| Isopropamide | Data not available in reviewed literature | N/A |
| Atropine | 9.0 - 9.59 | [2][3] |
| Dicyclomine | 9.13 (M1), 7.61 (prejunctional M2), 7.21 (postjunctional M2) | [1] |
| Hyoscyamine | ~9.58 (log K for protonated form) | [4] |
Note: While a direct pA2 value for Isopropamide was not found, its classification as a potent anticholinergic suggests activity in a similar range to the comparators.
Table 2: In-Vivo Gastric Acid Secretion (Pylorus Ligation Model in Rats)
This model evaluates the drug's ability to reduce the volume and acidity of gastric secretions that accumulate after the pylorus is surgically ligated.
| Compound | Efficacy (% Inhibition of Gastric Acid Secretion) | Reference |
| Isopropamide | ~35% inhibition of food-stimulated acid secretion (human study) | N/A |
| Atropine | Significant reduction in volume and total acid output | [5] |
| Dicyclomine | Decreases gastrointestinal secretions | N/A |
| Hyoscyamine | Reduces the secretion of acid from the stomach | N/A |
Note: Quantitative preclinical data for direct comparison in the pylorus ligation model is limited in the reviewed literature. The Isopropamide data is from a clinical study and is provided for context.
Table 3: In-Vivo Gastric Emptying (Rodent Models)
This model measures the rate at which a test meal passes from the stomach. Anticholinergic drugs are expected to delay gastric emptying.
| Compound | Effect on Gastric Emptying Half-Time (T½) in Rats | Reference |
| Isopropamide | Delays gastric emptying | N/A |
| Atropine | Delays gastric emptying | [6][7] |
| Dicyclomine | Delays gastric emptying | N/A |
| Hyoscyamine | Delays gastric emptying | [4] |
Note: While all listed anticholinergics are known to delay gastric emptying, specific and directly comparable T½ values for all compounds from a single study were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
In-Vitro Intestinal Contractility: Isolated Guinea Pig Ileum Assay
This protocol is used to determine the antagonistic potency (pA2) of a compound against a known agonist like acetylcholine.
Caption: Workflow for the isolated guinea pig ileum contractility assay.
Methodology:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in Tyrode's physiological salt solution.
-
A 2-3 cm piece of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.
-
One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions. A resting tension of 0.5-1.0 g is applied.
-
After an equilibration period, a cumulative concentration-response curve to acetylcholine is generated to establish a baseline.
-
The tissue is washed, and then incubated with a known concentration of the antagonist (e.g., Isopropamide) for a set period.
-
A second acetylcholine concentration-response curve is generated in the presence of the antagonist.
-
The procedure is repeated with different concentrations of the antagonist.
-
The magnitude of the rightward shift in the concentration-response curves is used to calculate the pA2 value via Schild plot analysis.
In-Vivo Gastric Acid Secretion: Pylorus Ligation (Shay Rat) Model
This model is used to assess the antisecretory effects of a compound.
Caption: Workflow for the pylorus ligation model in rats.
Methodology:
-
Male Wistar rats are fasted for 18-24 hours before the experiment, with free access to water.
-
The test compound (e.g., Isopropamide) or vehicle is administered, typically subcutaneously or orally, at a set time before surgery.
-
Under anesthesia, a midline abdominal incision is made, the stomach is exposed, and a ligature is tied around the pyloric sphincter.
-
The abdominal wall is sutured, and the animals are allowed to recover in individual cages.
-
After a predetermined period (e.g., 4 hours), the rats are euthanized.
-
The stomach is removed, and the accumulated gastric juice is collected.
-
The volume of the gastric content is measured.
-
The total acidity is determined by titrating an aliquot of the centrifuged gastric juice with 0.01N NaOH.
-
The percentage inhibition of acid secretion is calculated by comparing the results from the drug-treated group with the vehicle-treated control group.
In-Vivo Gastric Emptying: Phenol Red Meal Assay in Rats
This is a common method to quantify the rate of gastric emptying of a liquid meal.
Methodology:
-
Rats are fasted overnight but allowed access to water.
-
The test compound (e.g., Isopropamide) or vehicle is administered at a specific time before the test meal.
-
A test meal consisting of a non-absorbable marker, 0.05% phenol red in a 5% glucose solution, is administered orally (e.g., 1.5 mL).
-
At a defined time point after meal administration (e.g., 20 minutes), the rats are euthanized.
-
The stomach is clamped at the cardiac and pyloric ends and removed.
-
The stomach is homogenized in an alkaline solution to recover the phenol red.
-
The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to a control group sacrificed immediately after meal administration.
Conclusion
Isopropamide demonstrates characteristic anticholinergic effects across multiple gastrointestinal models. While direct quantitative comparisons are limited by the availability of head-to-head preclinical studies, the existing data confirm its mechanism of action and effects on intestinal motility and secretion. Its potency in in-vitro assays appears comparable to other established anticholinergics like Atropine and Hyoscyamine. Further studies are warranted to establish a more precise quantitative comparison of Isopropamide's efficacy in standardized in-vivo models of gastric secretion and emptying against its alternatives. The protocols and data presented in this guide serve as a valuable resource for researchers investigating the pharmacology of Isopropamide and other anticholinergic agents.
References
- 1. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interaction between muscarinic M2 receptors and beta-adrenoceptor subtypes in guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors of the guinea-pig ileum and a comparison of their size in solution with that of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of metiamide on gastric secretion and stress ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of anticholinergic drugs on gastro-intestinal absorption of L-dopa in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
Comparative study of Trifluoperazine and chlorpromazine on cell signaling
A Comparative Analysis of Trifluoperazine and Chlorpromazine on Cellular Signaling Pathways
Trifluoperazine (TFP) and Chlorpromazine (CPZ) are both phenothiazine-class typical antipsychotic medications historically used in the management of psychiatric disorders.[1] While sharing a common chemical backbone and primary mechanism of action, they exhibit distinct pharmacological profiles that result in different effects on intracellular signaling cascades. This guide provides a comparative overview of their impacts on key cellular pathways, supported by experimental data, for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Dopamine Receptor Antagonism
The principal antipsychotic effect of both TFP and CPZ is attributed to their antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] However, their affinity and selectivity for dopamine receptor subtypes differ. TFP is classified as a high-potency antipsychotic, whereas CPZ is considered low-potency, necessitating higher doses to achieve a similar therapeutic effect.[2][4] This difference in potency is directly related to their binding affinity for the D2 receptor.
Comparative binding studies have shown that TFP has a significantly higher selectivity for the D2 receptor over the D4 receptor, while CPZ has a lower D2 selectivity.[5]
Comparative Quantitative Data on Receptor Binding and Cellular Effects
The following tables summarize key quantitative data regarding the interactions of Trifluoperazine and Chlorpromazine with various molecular targets and their downstream cellular effects.
Table 1: Dopamine Receptor Binding Affinity
| Drug | Receptor Subtype | Binding Affinity (Selectivity Ratio D4/D2) |
|---|---|---|
| Trifluoperazine | D2 vs. D4 | 0.034[5] |
| Chlorpromazine | D2 vs. D4 | 0.084[5] |
Table 2: Adrenergic Receptor Antagonism
| Drug | Receptor Subtype | Effect |
|---|---|---|
| Trifluoperazine | α1-adrenergic | Potent Antagonist[6] |
| α2-adrenergic | No significant antagonism[6] | |
| Chlorpromazine | α1-adrenergic | Potent Antagonist[6][7] |
| | α2-adrenergic | No significant antagonism[6] |
Table 3: Effects on Phosphatidylcholine Biosynthesis in HeLa Cells
| Drug | Effect | IC50 |
|---|---|---|
| Trifluoperazine | Inhibition of CTP:phosphocholine cytidylyltransferase | ~30 µM (in cell supernatants)[8] |
| Inhibition of phosphatidylcholine biosynthesis | ~5 µM[8] | |
| Chlorpromazine | Inhibition of CTP:phosphocholine cytidylyltransferase | ~50 µM (in cell supernatants)[8] |
| | Inhibition of phosphatidylcholine biosynthesis | ~5 µM[8] |
Table 4: Cytotoxic Effects in Glioblastoma and Pancreatic Beta Cells
| Drug | Cell Line | Effect | Key Finding |
|---|---|---|---|
| Trifluoperazine | U87MG Glioblastoma | Dose- and time-dependent decrease in cell viability[9] | IC50 decreases over time (e.g., from >20µM at 24h to ~10µM at 72h)[9] |
| Chlorpromazine | CD1 Mouse Pancreatic Beta Cells | Concentration- and exposure-dependent cytotoxicity[10] | Showed the most cytotoxic effects compared to other tested antipsychotics[10] |
| Chlorpromazine | U-87MG Glioblastoma | Inhibition of cell proliferation and clonogenic survival[11] | Induces autophagic cell death[11] |
Divergent Effects on Key Signaling Pathways
Beyond dopamine receptor blockade, TFP and CPZ influence a range of other signaling pathways, often in distinct ways. These differences are crucial for understanding their broader cellular impacts and potential for drug repurposing.
Calmodulin and Calcium Signaling: A Key Target for Trifluoperazine
A primary differentiating feature of TFP is its potent inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[9][12][13] By binding to CaM, TFP prevents it from associating with and regulating its target proteins.[12] This inhibition has significant downstream consequences:
-
Calcium Release: In glioblastoma cells, TFP's binding to CaM leads to the dissociation of CaM from the inositol 1,4,5-trisphosphate receptor (IP3R), a calcium release channel.[9] This disinhibition of IP3R results in increased intracellular calcium release, which in turn suppresses cancer cell proliferation and invasion.[9]
-
CaMKII Inhibition: TFP can suppress the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in neuronal signaling.[14]
-
Secretion Processes: TFP has been shown to block catecholamine release from chromaffin cells at a step distal to calcium entry, suggesting a role for calmodulin in the secretory process.[13]
Chlorpromazine also interacts with CaM, but TFP is generally considered a more potent and well-studied CaM antagonist.[12][14]
References
- 1. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoperazine versus low-potency first-generation drugs for schizophrenia | Cochrane [cochrane.org]
- 5. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. Trifluoperazine and chlorpromazine inhibit phosphatidylcholine biosynthesis and CTP:phosphocholine cytidylyltransferase in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Isopropamide for M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isopropamide's specificity for the M3 muscarinic acetylcholine receptor (mAChR) against other muscarinic receptor subtypes. Due to the limited availability of quantitative binding data for Isopropamide, this guide presents a qualitative assessment of its selectivity in the context of several well-characterized muscarinic antagonists with established binding affinities. The information herein is intended to guide researchers in selecting appropriate tools for studying muscarinic receptor pharmacology and to provide a framework for evaluating the specificity of novel compounds.
Introduction to Muscarinic Receptor Subtypes and M3 Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution and signaling properties.
The M3 receptor is predominantly coupled to the Gq/11 family of G proteins.[1][2] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental in mediating smooth muscle contraction, glandular secretion, and other physiological responses.[1][2]
Isopropamide: A Qualitative Assessment of Specificity
Comparative Analysis with Alternative Muscarinic Antagonists
To provide a context for Isopropamide's non-selective profile, this section presents the binding affinities of several other well-studied muscarinic antagonists. The data, summarized in the tables below, are presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinities (pKi) of Non-Selective and M3-Selective Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | M3 Selectivity vs M1 | M3 Selectivity vs M2 |
| Isopropamide | N/A | N/A | N/A | N/A | N/A | Non-selective (Qualitative) | Non-selective (Qualitative) |
| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.8 | ~2-fold | ~1.6-fold |
| 4-DAMP | 8.9 | 8.1 | 9.5 | 8.5 | 8.4 | ~4-fold | ~25-fold |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.0 | 7.5 | ~2.5-fold | ~16-fold |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~1.6-fold | ~12.6-fold |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~0.5-fold (M1 selective) | ~3-fold |
Data compiled from various sources. Ki values were converted to pKi for standardization. Selectivity is expressed as the ratio of Ki values (Ki(subtype)/Ki(M3)). N/A indicates data not available.
Table 2: Binding Affinities (pKi) of Subtype-Selective Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | Primary Selectivity |
| Pirenzepine | 8.0 | 6.6 | 6.9 | 7.2 | 7.0 | M1 |
| Methoctramine | 7.1 | 8.1 | 7.0 | 7.7 | 7.0 | M2 |
| Tiotropium | 9.5 | 9.3 | 9.8 | 9.4 | 9.2 | M1/M3/M4/M5 > M2 |
Data compiled from various sources. Ki values were converted to pKi for standardization.
Experimental Protocols
The binding affinity data presented in this guide are typically determined through radioligand binding assays. Functional activity, often expressed as a pA2 value, is determined through in vitro functional assays.
Radioligand Binding Assay (Competition Assay)
This method is used to determine the affinity of a test compound (like Isopropamide) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for M3 Receptors)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in the M3 signaling pathway.
General Protocol:
-
Cell Culture: Cells stably expressing the M3 muscarinic receptor are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Isopropamide) for a specific period.
-
Agonist Stimulation: A known muscarinic agonist (e.g., carbachol or acetylcholine) is added to the cells to stimulate the M3 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces a specific level of inhibition of the agonist response is determined. The pA2 value, a measure of antagonist potency, can be calculated using Schild analysis.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Isopropyl amide derivatives of potent and selective muscarinic M2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
A Comparative Analysis of Trifluoperazine and Modern Antipsychotics in Preclinical Research Models
A detailed guide for researchers and drug development professionals, offering a comparative overview of the first-generation antipsychotic Trifluoperazine against its modern, second-generation counterparts. This guide synthesizes key preclinical data on receptor binding affinities and behavioral pharmacology, providing a framework for understanding their distinct mechanisms and potential therapeutic profiles.
Trifluoperazine (TFP), a cornerstone of first-generation (typical) antipsychotics, has long been utilized in the management of psychotic disorders. Its primary mechanism of action involves potent antagonism of the dopamine D2 receptor.[1] However, the advent of modern, second-generation (atypical) antipsychotics has shifted the therapeutic landscape. These newer agents, including olanzapine, risperidone, quetiapine, and aripiprazole, are characterized by a broader receptor binding profile, notably including antagonism of the serotonin 5-HT2A receptor, which is thought to contribute to a lower incidence of extrapyramidal side effects.[2] This guide provides a comparative analysis of Trifluoperazine and these modern antipsychotics, focusing on key data from preclinical research models to illuminate their pharmacological differences.
Receptor Binding Affinity: A Quantitative Comparison
The affinity of a drug for its target receptors is a critical determinant of its pharmacological activity. The following table summarizes the binding affinities (Ki values in nM) of Trifluoperazine and several modern antipsychotics for key neurotransmitter receptors implicated in the therapeutic effects and side effects of these drugs. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Histamine H1 (nM) | Muscarinic M1 (nM) | Alpha-1 Adrenergic (nM) |
| Trifluoperazine | 1.1 | 15 | 4.2 | 130 | 1.8 |
| Olanzapine | 11 | 4 | 7 | 1.9 | 19 |
| Risperidone | 3.1 | 0.16 | 20 | >10,000 | 0.8 |
| Quetiapine | 160 | 148 | 11 | 1,000 | 7 |
| Aripiprazole | 0.34 (partial agonist) | 3.4 | 60 | >10,000 | 57 |
| Clozapine | 126 | 5.4 | 1.1 | 1.9 | 6.8 |
| Ziprasidone | 4.8 | 0.4 | 47 | >10,000 | 10 |
| Lurasidone | 1.7 | 0.5 | >10,000 | >10,000 | 41 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4][5]
Signaling Pathways and Mechanisms of Action
The differential receptor binding profiles of Trifluoperazine and modern antipsychotics translate into distinct effects on downstream signaling pathways. Trifluoperazine's high affinity for D2 receptors leads to potent blockade of dopamine-mediated signaling, which is effective in mitigating the positive symptoms of schizophrenia but is also associated with a higher risk of extrapyramidal side effects. Modern antipsychotics, with their dual D2 and 5-HT2A antagonism, are thought to achieve a more balanced modulation of dopaminergic and serotonergic pathways.
Performance in Animal Models of Psychosis
Preclinical animal models are essential for evaluating the potential efficacy of antipsychotic drugs. Two commonly used models are the conditioned avoidance response (CAR) and amphetamine-induced stereotypy.
Conditioned Avoidance Response (CAR)
The CAR test assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This model has high predictive validity for antipsychotic efficacy. The table below presents the median effective dose (ED50) for Trifluoperazine and several modern antipsychotics in inhibiting the conditioned avoidance response in rats.
| Drug | ED50 (mg/kg) in CAR |
| Trifluoperazine | ~0.1 - 0.5 |
| Olanzapine | ~0.25 - 1.0 |
| Risperidone | ~0.1 - 0.4 |
| Quetiapine | ~5.0 - 20.0 |
| Aripiprazole | ~1.0 - 5.0 |
Note: ED50 values can vary depending on the specific experimental protocol and animal strain.
Amphetamine-Induced Stereotypy
Amphetamine administration in rodents induces stereotyped behaviors, such as sniffing, licking, and gnawing, which are considered to model the positive symptoms of psychosis. The ability of an antipsychotic to inhibit these behaviors is indicative of its potential efficacy. The following table shows the approximate ED50 values for the inhibition of amphetamine-induced stereotypy.
| Drug | ED50 (mg/kg) vs. Amphetamine Stereotypy |
| Trifluoperazine | ~0.2 - 1.0 |
| Olanzapine | ~0.5 - 2.0 |
| Risperidone | ~0.1 - 0.5 |
| Quetiapine | ~10.0 - 40.0 |
| Aripiprazole | ~1.0 - 10.0 |
Note: ED50 values can vary depending on the specific experimental protocol and animal strain.
Experimental Protocols
Radioligand Binding Assay
References
- 1. Inhibitory effects on the discriminative stimulus properties of D-amphetamine by classical and newer antipsychotics do not correlate with antipsychotic activity. Relation to effects on the reward system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Effects of typical and atypical antipsychotic drugs on response decrement patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation and inhibition of the amphetamine stereotypy in rats by neuroleptics and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropamide in Combination Therapy: A Comparative Guide for Gastrointestinal Research
Isopropamide: Mechanism of Action
Isopropamide exerts its effects by functioning as a competitive antagonist at muscarinic acetylcholine (M3) receptors on parietal cells and smooth muscle cells within the gastrointestinal tract.[1][2][3] This blockade inhibits vagal stimulation of gastric acid secretion and reduces GI motility and smooth muscle tone.[1][4] Its primary applications have been in managing conditions characterized by hyperacidity and hypermotility, such as peptic ulcer disease and irritable bowel syndrome (IBS).[1][4][5][6]
Caption: Mechanism of Isopropamide on Gastric Parietal Cells.
Combination Therapy: Rationale and Efficacy
Combining isopropamide with agents that have different mechanisms of action can offer a multi-pronged therapeutic approach, potentially leading to enhanced efficacy or a broader spectrum of activity.
Isopropamide and H2 Receptor Antagonists
This combination targets two distinct pathways involved in gastric acid secretion. While isopropamide blocks cholinergic stimulation, histamine H2 receptor antagonists (H2RAs) like cimetidine and metiamide block histamine-mediated acid production.
Quantitative Data Summary
A key study evaluated the effects of isopropamide and the H2RA metiamide on food-stimulated acid secretion in patients with duodenal ulcers. The findings demonstrated an additive effect when the two compounds were used in combination.
| Compound/Combination | Efficacy Endpoint | Result | Reference |
| Isopropamide (max. tolerated dose) | Suppression of food-stimulated acid secretion | 35% reduction | [3] |
| Metiamide (400 mg) | Suppression of food-stimulated acid secretion | Almost complete abolition | [3] |
| Isopropamide + Metiamide | Suppression of food-stimulated acid secretion | Additive effect | [3] |
| Isopropamide + Cimetidine | Control of gastric acid secretion (Zollinger-Ellison Syndrome) | More effective than cimetidine alone | [7] |
Experimental Protocol: Food-Stimulated Acid Secretion Study
The following protocol is based on the methodology used in the comparative study of isopropamide and metiamide.[3]
-
Patient Population: Patients with diagnosed duodenal ulcers.
-
Stimulus: A standardized steak meal was used to stimulate gastric acid secretion.
-
Measurement Technique: In vivo intragastric titration was employed to measure acid secretion continuously. This method involves maintaining the stomach pH at a constant level (e.g., pH 5.5) by infusing sodium bicarbonate. The amount of bicarbonate required to neutralize the secreted acid over time is equivalent to the amount of acid produced.
-
Drug Administration:
-
Isopropamide was administered at the maximum tolerated dose.
-
Metiamide was administered in various doses to establish a dose-response curve, with a 400 mg dose used for comparison.
-
Placebo controls were used.
-
-
Outcome Measure: The primary outcome was the percentage suppression of total food-stimulated acid secretion compared to a placebo control.
Caption: Workflow for a Food-Stimulated Acid Secretion Study.
Isopropamide and Dopamine D2 Antagonists
Historically, isopropamide has been formulated in combination with phenothiazine derivatives like trifluoperazine.[5][8] Trifluoperazine is a potent dopamine D2 receptor antagonist with antipsychotic, antiemetic, and anxiolytic properties.[2][6][9]
Therapeutic Rationale: The rationale for this combination in treating GI disorders such as IBS and dyspepsia lies in its dual action:
-
Isopropamide: Directly addresses hypermotility and hypersecretion via its anticholinergic effects.[1][4]
-
Trifluoperazine: Works centrally by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, providing potent antiemetic effects.[2][5] Its anxiolytic properties may also help manage the anxiety component often associated with functional GI disorders.
Caption: Synergistic Targeting of Central and Enteric Pathways.
Conclusion
The combination of isopropamide with other GI-active compounds illustrates key principles of multi-target therapy. The pairing with H2 receptor antagonists provides a clear example of additive efficacy in reducing gastric acid secretion, supported by quantitative data. The combination with dopamine D2 antagonists like trifluoperazine offers a complementary approach by addressing both peripheral (motility, secretion) and central (nausea, anxiety) symptoms common in functional GI disorders. While robust, modern quantitative data for the latter is sparse, the mechanistic rationale remains compelling. Future research should aim to re-evaluate these historical combinations using contemporary clinical trial methodologies to precisely quantify their synergistic potential.
References
- 1. Clinical trial in peptic ulceration of "stelabid", a combination of trifluoperazine (stelazine) and isopropamide iodine (tyrimide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The effect of an H2-receptor antagonist on food-stimulated acid secretion, serum gastrin, and gastric emptying in patients with duodenal ulcers. Comparison with an anticholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Trifluoperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. Effect of isopropamide on response to oral cimetidine in patients with Zollinger--Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of dyspepsia with a combination of trifluoperazine and isopropamide iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine - Wikipedia [en.wikipedia.org]
Comparative Transcriptomics of Trifluoperazine-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Trifluoperazine (TFP) on various cell types. It summarizes key experimental findings, details methodologies, and visually represents the molecular pathways and workflows involved.
Trifluoperazine, a phenothiazine derivative, is a typical antipsychotic medication primarily known for its antagonist activity on dopamine receptors.[1][2] Beyond its use in psychiatry, recent transcriptomic analyses have illuminated its potential for drug repurposing in other areas, including neurological disorders like Fragile X syndrome (FXS) and various cancers.[3][4][5] By analyzing genome-wide changes in gene expression, these studies have uncovered novel mechanisms of action for TFP, offering new therapeutic hypotheses.
Comparative Transcriptomic Analysis: TFP vs. Disease and Other Compounds
A key approach to understanding TFP's broader effects is through comparative transcriptomics, where its gene expression signature is compared against signatures from disease states or other pharmacologically active compounds. A landmark study utilized the Connectivity Map (CMAP) database, which contains gene expression profiles from human cell lines treated with thousands of small molecules, to screen for drugs that could reverse the transcriptomic alterations seen in a mouse model of Fragile X syndrome.[3]
The analysis revealed that the gene expression signature of TFP strongly opposes the signature observed in Fmr1 knockout (KO) neurons, suggesting a potential therapeutic effect.[3] This prediction was validated in vivo, where low-dose TFP administration corrected multiple behavioral and cellular symptoms in FXS model mice.[3]
Furthermore, by querying the CMAP database for compounds that induce similar transcriptomic changes to TFP, the analysis identified other antipsychotics, as well as inhibitors of the PI3K/Akt/mTOR and HDAC pathways.[3] This in silico comparison pointed towards a previously unknown mechanism of action for TFP. While follow-up experiments ruled out HDAC inhibition, they confirmed that TFP indeed suppresses the PI3K signaling pathway.[3]
Table 1: In Silico Comparison of TFP's Transcriptomic Signature
This table summarizes compounds from the CMAP database that induce transcriptomic alterations similar to those caused by Trifluoperazine in PC3 cancer cells, as identified by Ding et al., 2020.[3] A positive similarity score indicates an overlapping gene expression signature.
| Rank | Compound | Cell Line | Mechanism of Action (MOA) | Similarity Score | p-value |
| 1 | Trifluoperazine | PC3 | Typical Antipsychotic / Dopamine Receptor Antagonist | - | - |
| 2 | Thioridazine | PC3 | Typical Antipsychotic / Derivative of Phenothiazine | 0.902 | 0.00004 |
| 3 | Gliquidone | PC3 | Antidiabetic / Sulfonylurea | 0.893 | 0.00002 |
| 4 | Prochlorperazine | PC3 | Typical Antipsychotic / Derivative of Phenothiazine | 0.867 | 0 |
| 5 | Sirolimus (Rapamycin) | PC3 | PI3K/Akt/mTOR Inhibitor | 0.867 | 0 |
| 6 | Trichostatin A | PC3 | HDAC Inhibitor | 0.862 | 0 |
| 7 | Trifluoperazine | MCF7 | Typical Antipsychotic / Derivative of Phenothiazine | 0.787 | 0 |
| 8 | Geldanamycin | MCF7 | HSP Inhibitor | 0.753 | 0 |
| 9 | LY-294002 | PC3 | PI3K/Akt/mTOR Inhibitor | 0.748 | 0 |
| 10 | Trichostatin A | MCF7 | HDAC Inhibitor | 0.729 | 0 |
Key Signaling Pathway Modulated by TFP: PI3K/Akt/S6K1
Transcriptome analysis was instrumental in identifying a novel pharmacological activity of TFP: the inhibition of the Phosphatidylinositol-3-kinase (PI3K) pathway.[3] In the FXS mouse model, the PI3K/Akt/S6K1 signaling cascade is aberrantly elevated. Administration of TFP was shown to suppress the activity of PI3K and its downstream targets, Akt and S6K1.[3] This action normalizes the enhanced protein synthesis characteristic of FXS, which is a core cellular abnormality of the disorder.[3] This discovery highlights the power of unbiased, transcriptome-wide analysis in uncovering new drug mechanisms.
Figure 1. TFP inhibits the PI3K/Akt/S6K1 signaling pathway.
Anticancer Mechanisms of TFP
In addition to its effects in neuronal models, TFP has demonstrated significant anticancer activity across various cell lines, including pancreatic, colorectal, and non-small cell lung cancer.[4][5][6] In pancreatic ductal adenocarcinoma (PDAC) cells, TFP induces cell death through both apoptosis and necroptosis.[4][7] This is triggered by significant mitochondrial stress, characterized by a loss of membrane potential and an overproduction of reactive oxygen species (ROS), leading to a sharp decrease in cellular ATP.[6][7] This mitochondrial dysfunction is coupled with endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) and ER-associated protein degradation (ERAD) pathways.[7]
In colorectal cancer cells, TFP was found to induce G0/G1 cell cycle arrest by downregulating key kinases (CDK2, CDK4) and cyclins (cyclin D1, cyclin E) while upregulating the inhibitor p27.[6]
Experimental Protocols & Workflow
The following section details a representative methodology for comparative transcriptomic analysis, based on the protocols referenced in the cited literature.[3][8][9]
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., PC3, MCF7, A549, HCT116) or primary neuronal cultures are commonly used.[3][5][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
TFP Treatment: Cells are treated with Trifluoperazine at various concentrations (e.g., 5-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).[6]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: An RNA-seq library is prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq or HiSeq.
Bioinformatics Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene. Tools such as featureCounts or Salmon can be used.[9]
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between TFP-treated and control groups. Packages like DESeq2 or edgeR are commonly used for this purpose.[9] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significant.
-
Pathway and Functional Enrichment Analysis: The list of DEGs is analyzed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.
References
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. google.com [google.com]
- 3. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq workflow: gene-level exploratory analysis and differential expression [bioconductor.org]
Safety Operating Guide
Navigating the Safe Disposal of Stelabid: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Stelabid, a combination drug containing Isopropamide Iodide and Trifluoperazine Hydrochloride, adherence to established disposal protocols is paramount to mitigate potential risks to both human health and the ecosystem. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that laboratory practices align with the highest standards of safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for each active pharmaceutical ingredient (API) in this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times when handling the product. All manipulations should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation or accidental exposure.
Quantitative Data on this compound Components
The following table summarizes key quantitative and qualitative data for the active components of this compound, extracted from their respective Safety Data Sheets. This information is essential for a comprehensive understanding of the potential hazards and for making informed decisions regarding disposal.
| Characteristic | Isopropamide Iodide | Trifluoperazine Hydrochloride |
| CAS Number | 71-81-8 | 440-17-5 |
| Molecular Formula | C23H33IN2O | C21H24F3N3S·2HCl |
| Primary Hazard | Prolonged exposure may produce iodism. | Harmful if swallowed.[1] |
| Environmental Hazard | Ecotoxicity data not available.[2][3][4] | Environmentally hazardous substance.[5] |
| Disposal Recommendation | Dispose of in accordance with local, state, and federal regulations.[3] | Contact a licensed professional waste disposal service; incineration is a possible method.[1][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be approached as a hazardous waste management process. The following steps provide a clear, actionable plan for its proper disposal:
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste, including unused tablets, contaminated gloves, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, sealed, and leak-proof container also labeled as hazardous waste.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names ("Isopropamide Iodide" and "Trifluoperazine Hydrochloride"), and the approximate quantities of each.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Due to the environmentally hazardous nature of Trifluoperazine Hydrochloride, high-temperature incineration at a licensed facility is the recommended method of destruction.[1][6]
-
Experimental Protocols for Waste Management
Visualizing the Disposal Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety culture.
References
Essential Safety and Handling Protocols for Stelabid Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling the active pharmaceutical ingredients (APIs) of Stelabid: Isopropamide iodide and Trifluoperazine hydrochloride. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
The APIs of this compound, while utilized in therapeutic applications, require stringent handling procedures in a laboratory setting to mitigate occupational hazards. The following procedural guidance is based on available Safety Data Sheets (SDS) for each component.
Personal Protective Equipment (PPE) and Hazard Summary
A summary of hazards and recommended personal protective equipment for Isopropamide iodide and Trifluoperazine hydrochloride is provided below. This information is critical for minimizing exposure and ensuring a safe working environment.
| Active Pharmaceutical Ingredient | CAS Number | Hazards | Required Personal Protective Equipment (PPE) |
| Isopropamide iodide | 71-81-8 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] | Protective gloves, safety goggles with side-shields, impervious clothing, and use in a well-ventilated area or with a suitable respirator.[1] |
| Trifluoperazine hydrochloride | 440-17-5 | Harmful if swallowed and may cause skin rash upon handling.[3][4][5][6] | Splash goggles, lab coat, dust respirator, and gloves.[4][7] |
Operational Plan for Safe Handling
Disposal Plan
Proper disposal of Isopropamide iodide and Trifluoperazine hydrochloride is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste containing Isopropamide iodide and/or Trifluoperazine hydrochloride, including pure compounds, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from other chemical waste streams.[8]
-
Collect this waste in designated, clearly labeled, and sealed containers.
Disposal of Small Quantities:
-
For trace amounts, it is advisable to render the drug unusable. This can be achieved by mixing the API with an unpalatable substance such as coffee grounds or cat litter.[8][9]
-
Place this mixture in a sealed container before disposing of it in the trash, in accordance with institutional guidelines.[8][9]
Disposal of Large Quantities:
-
Significant quantities of waste from manufacturing or large-scale development should not be disposed of in the municipal waste stream.[8]
-
Engage a licensed hazardous material disposal company to handle the disposal of large quantities of API waste.[10][11]
-
Always adhere to local, state, and federal regulations for chemical waste disposal.[8]
By implementing these safety protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling the active pharmaceutical ingredients of this compound and ensure a safe and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isopropamide Iodide | C23H33IN2O | CID 6284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Trifluoperazine: MedlinePlus Drug Information [medlineplus.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. medprodisposal.com [medprodisposal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
